molecular formula C27H36N6O3S B15623405 Fedratinib-d9

Fedratinib-d9

Cat. No.: B15623405
M. Wt: 533.7 g/mol
InChI Key: JOOXLOJCABQBSG-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedratinib-d9 is a useful research compound. Its molecular formula is C27H36N6O3S and its molecular weight is 533.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H36N6O3S

Molecular Weight

533.7 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)/i2D3,3D3,4D3

InChI Key

JOOXLOJCABQBSG-WVZRYRIDSA-N

Origin of Product

United States

Foundational & Exploratory

What is Fedratinib-d9 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fedratinib-d9, a deuterated analog of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. This document details its primary application in research, particularly in pharmacokinetic (PK) studies and bioanalytical assays, and provides relevant experimental methodologies and data.

Introduction to this compound

This compound is a stable isotope-labeled version of Fedratinib, a potent and selective inhibitor of JAK2. In this compound, nine hydrogen atoms on the N-tert-butylbenzenesulfonamide moiety have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass (Molecular Weight: 533.73 g/mol ) compared to Fedratinib (Molecular Weight: 524.68 g/mol ) but with nearly identical chemical and biological properties[1].

The primary utility of this compound in a research setting is as an internal standard (IS) for the quantitative analysis of Fedratinib in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, leading to highly accurate and precise quantification[3][4].

Fedratinib's Mechanism of Action: The JAK/STAT Signaling Pathway

Fedratinib is a kinase inhibitor that targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[5][6]. In myeloproliferative neoplasms like myelofibrosis, the JAK2 pathway is often constitutively active, leading to uncontrolled cell growth and the production of pro-inflammatory cytokines[7]. Fedratinib's inhibition of JAK2 blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent gene transcription, ultimately leading to reduced cell proliferation and induction of apoptosis[5][6][8].

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Fedratinib Fedratinib Fedratinib->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription Activation

Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Quantitative Data for Bioanalytical Methods

The following tables summarize typical parameters for the quantification of Fedratinib in biological matrices using LC-MS/MS, often employing a deuterated internal standard like this compound.

Table 1: LC-MS/MS Method Parameters for Fedratinib Quantification

ParameterValueReference
Chromatography
LC SystemShimadzu LC system or equivalent[8]
ColumnPhenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm) or equivalent[8]
Mobile Phase A5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid in water[8]
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid[7]
Flow Rate0.8 mL/min[8]
Injection Volume2.0 - 10 µL[6][7]
Mass Spectrometry
InstrumentSciex 4500 triple quadrupole or XEVO TQS triple quadrupole[7][8]
Ionization ModePositive Electrospray Ionization (ESI+)[7][8]
MRM Transition (Fedratinib)m/z 525.5 → 468.9[8]
MRM Transition (this compound)m/z 534.5 → 477.9 (projected)
Desolvation Temperature600 °C[7]
Capillary Voltage3000 V[7]
Method Validation
Linearity Range0.5 - 1000.0 ng/mL[8]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[7][8]
Intra- and Inter-day Precision (%RSD)< 15%[7]
Accuracy (%RE)Within ± 15%[7]

Table 2: Pharmacokinetic Parameters of Fedratinib in Rats (Oral Administration)

ParameterValue (Mean ± SD)Reference
Dose40 mg/kg[7]
Cmax (ng/mL)1256 ± 211[7]
Tmax (h)4.0 ± 1.2[7]
AUC (0-t) (ng·h/mL)13457 ± 2345[7]
AUC (0-inf) (ng·h/mL)13876 ± 2567[7]
t1/2 (h)6.8 ± 1.5[7]

Note: The pharmacokinetic data presented is from a study that used a non-deuterated internal standard, but it provides a representative profile of Fedratinib in rats.

Experimental Protocols

Protocol for Pharmacokinetic Study of Fedratinib in Rats

This protocol outlines a typical pharmacokinetic study of orally administered Fedratinib in rats, utilizing this compound as an internal standard for sample analysis.

Materials:

  • Fedratinib

  • This compound (as internal standard)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (B213188) sodium)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Heparinized blood collection tubes

  • Centrifuge

  • Micropipettes and tubes

Procedure:

  • Animal Acclimatization and Fasting: House rats in a controlled environment and allow them to acclimatize. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water[7].

  • Dosing: Prepare a formulation of Fedratinib in the chosen vehicle. Administer a single oral dose of Fedratinib (e.g., 40 mg/kg) to each rat via oral gavage[7].

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes[7].

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4,000 g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol for Sample Preparation and LC-MS/MS Analysis

Materials:

  • Rat plasma samples

  • This compound internal standard working solution (e.g., 200 ng/mL in methanol)

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Spiking: Thaw the plasma samples on ice. To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add a known volume (e.g., 20 µL) of the this compound internal standard working solution.

  • Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL) to each sample to precipitate the plasma proteins. Vortex mix for 1 minute[7].

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 g for 10 minutes) to pellet the precipitated proteins[7].

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system and analyze using the parameters outlined in Table 1.

  • Data Analysis: Quantify the concentration of Fedratinib in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase Dosing Oral Dosing of Fedratinib to Rats BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation via Centrifugation BloodCollection->PlasmaSeparation Spiking Spike Plasma with This compound (IS) PlasmaSeparation->Spiking Precipitation Protein Precipitation with Acetonitrile Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis SupernatantTransfer->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing PK_Analysis Pharmacokinetic Parameter Calculation DataProcessing->PK_Analysis

References

Fedratinib-d9 chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fedratinib-d9, a deuterated isotopologue of Fedratinib. The document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Data

This compound is the deuterium-labeled version of Fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). The incorporation of deuterium (B1214612) atoms can be useful in pharmacokinetic studies.

PropertyValueCitation(s)
Chemical Name 3-((5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)benzenesulfonamide[1][2]
Molecular Formula C₂₇H₂₇D₉N₆O₃S[1][2][3]
Molecular Weight 533.73 g/mol [2][3][4]
CAS Number 2226875-48-3[1][2]
Synonyms TG-101348-d9[3]

Mechanism of Action: JAK/STAT Signaling Pathway

Fedratinib is a selective inhibitor of Janus Associated Kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in hematopoiesis and immune response. In myeloproliferative neoplasms (MPNs), mutations often lead to constitutive activation of the JAK2 pathway, driving cell proliferation and survival. Fedratinib acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting aberrant cell growth and inducing apoptosis in cancer cells.[3][5][6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: Fedratinib's inhibition of the JAK/STAT signaling pathway.

In Vitro Potency and Selectivity

Fedratinib has demonstrated high potency against both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms. Its selectivity for JAK2 over other members of the JAK family is a key characteristic.

TargetIC₅₀ (nM)Selectivity vs. JAK2Citation(s)
JAK2 3-[3][4]
JAK2V617F 3-[4]
FLT3 155-fold less active[1][4]
JAK1 -35-fold less active[1][3]
TYK2 -135-fold less active[4]
JAK3 ->300-fold less active[3][4]

Experimental Protocols

Biochemical Kinase Assay for IC₅₀ Determination

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of Fedratinib against a target kinase, such as JAK2.

Objective: To quantify the concentration of Fedratinib required to inhibit 50% of the enzymatic activity of JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Fedratinib (or this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Methodology:

  • Inhibitor Preparation: Prepare a series of dilutions of Fedratinib in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the JAK2 enzyme and the substrate peptide to each well.

  • Inhibitor Addition: Add the different concentrations of Fedratinib to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each Fedratinib concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][5]

Kinase_Assay_Workflow A Prepare Fedratinib Dilutions C Add Fedratinib Dilutions to Wells A->C B Add JAK2 Enzyme and Substrate to Plate B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 30°C for 60 min) D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Signal with Plate Reader F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a typical biochemical kinase assay.
Cellular Proliferation Assay

This protocol provides a general method to assess the effect of Fedratinib on the proliferation of JAK2-dependent cancer cells.

Objective: To determine the effect of Fedratinib on the viability and proliferation of a JAK2-dependent cell line.

Materials:

  • JAK2-dependent cell line (e.g., SET-2 or Ba/F3 cells expressing JAK2V617F)

  • Cell culture medium and supplements

  • Fedratinib (or this compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the JAK2-dependent cells into the wells of a 96-well plate at a predetermined density.

  • Inhibitor Treatment: Add various concentrations of Fedratinib to the wells. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate for the recommended time to allow for signal generation and then measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).[5][7]

In Vivo Efficacy in Murine Models

Studies using murine models of JAK2V617F-induced myeloproliferative disease have demonstrated the in vivo efficacy of Fedratinib. Treatment with Fedratinib in these models resulted in a significant reduction in hematocrit and leukocyte counts, a dose-dependent decrease or elimination of extramedullary hematopoiesis, and in some cases, an attenuation of myelofibrosis. These in vivo responses were correlated with the inhibition of JAK-STAT signaling, as measured by the reduced phosphorylation of Stat5.[2][8]

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, please refer to the cited literature.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fedratinib-d9, a deuterated analog of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. This document details a proposed synthetic pathway, experimental protocols, and relevant quantitative data. Additionally, it includes visualizations of the synthetic workflow and the targeted biological pathway to support research and development efforts.

Introduction to Fedratinib and the Rationale for Deuterium (B1214612) Labeling

Fedratinib is a potent and selective, orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms, including myelofibrosis.[2] Fedratinib functions by competing with ATP for binding to the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.[2] This ultimately leads to the suppression of cell proliferation and induction of apoptosis in malignant cells.[3]

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. This phenomenon, known as the kinetic isotope effect, arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For Fedratinib, deuteration of the N-tert-butyl group to create this compound (N-(tert-butyl-d9)) is intended to reduce the rate of metabolic degradation at this position, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Fedratinib and its deuterated analog are presented in the tables below.

Table 1: Physicochemical Properties of Fedratinib and this compound

PropertyFedratinibThis compoundReference(s)
Molecular Formula C₂₇H₃₆N₆O₃SC₂₇H₂₇D₉N₆O₃S[3]
Molecular Weight 524.68 g/mol 533.73 g/mol [3]
CAS Number 936091-26-8Not available
Appearance White to off-white solidNot available
Solubility Soluble in DMSONot available

Table 2: In Vitro Biological Activity of Fedratinib

TargetIC₅₀ (nM)Reference(s)
JAK2 3[3]
JAK2 (V617F mutant) 3[3]
JAK1 >105[3]
JAK3 >1002[3]
FLT3 15
RET 17

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the known synthesis of Fedratinib and general methods for isotopic labeling. The proposed synthesis involves two main stages:

  • Synthesis of the deuterated intermediate: N-(tert-butyl-d9)-3-aminobenzenesulfonamide.

  • Coupling of the deuterated intermediate with the pyrimidine (B1678525) core to yield this compound.

The following sections provide a detailed, albeit proposed, experimental protocol for each stage.

Proposed Experimental Protocol for the Synthesis of N-(tert-butyl-d9)-3-aminobenzenesulfonamide

This multi-step synthesis starts with a commercially available deuterated starting material, tert-butanol-d10 (B166771).

Step 1: Synthesis of tert-butyl-d9-amine (B122112)

A common method for the synthesis of tert-butyl amines is the Ritter reaction.[4]

  • Reaction: tert-butanol-d10 is reacted with a nitrile (e.g., hydrogen cyanide or a synthetic equivalent) in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-tert-butyl-d9-formamide. Subsequent hydrolysis of the formamide (B127407) yields tert-butyl-d9-amine.

  • Reagents and Conditions:

    • tert-butanol-d10

    • Hydrogen cyanide (or a suitable substitute like chloroacetonitrile)

    • Concentrated sulfuric acid

    • Water for hydrolysis

    • The reaction is typically carried out at low temperatures initially, followed by warming to room temperature.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by distillation.

Step 2: Synthesis of N-(tert-butyl-d9)-3-nitrobenzenesulfonamide

  • Reaction: 3-Nitrobenzenesulfonyl chloride is reacted with the synthesized tert-butyl-d9-amine in the presence of a base to form the corresponding sulfonamide.

  • Reagents and Conditions:

    • 3-Nitrobenzenesulfonyl chloride

    • tert-butyl-d9-amine

    • A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

    • An aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

    • The reaction is typically carried out at 0 °C to room temperature.

  • Work-up and Purification: The reaction mixture is washed with aqueous acid and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

  • Reaction: The nitro group of N-(tert-butyl-d9)-3-nitrobenzenesulfonamide is reduced to an amine to yield N-(tert-butyl-d9)-3-aminobenzenesulfonamide.

  • Reagents and Conditions:

    • N-(tert-butyl-d9)-3-nitrobenzenesulfonamide

    • A reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal catalyst like iron or tin in the presence of an acid.

    • A suitable solvent such as ethanol (B145695) or ethyl acetate.

    • The reaction is typically carried out at room temperature under a hydrogen atmosphere if using Pd/C.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product may be used directly in the next step or purified by column chromatography.

Proposed Experimental Protocol for the Synthesis of this compound

The final step involves a coupling reaction between the deuterated intermediate and the pyrimidine core of Fedratinib.

  • Reaction: A Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction between N-(tert-butyl-d9)-3-aminobenzenesulfonamide and a suitable 2-chloro- or 2-bromo-pyrimidine derivative. The pyrimidine reactant would be 2-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5-methylpyrimidin-4-amine.

  • Reagents and Conditions:

    • N-(tert-butyl-d9)-3-aminobenzenesulfonamide

    • 2-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-5-methylpyrimidin-4-amine

    • A palladium catalyst (e.g., Pd₂(dba)₃)

    • A phosphine (B1218219) ligand (e.g., Xantphos)

    • A base (e.g., Cs₂CO₃ or NaOtBu)

    • An inert solvent (e.g., dioxane or toluene)

    • The reaction is typically heated at reflux.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography to yield this compound.

Table 3: Reference Yields for Non-Deuterated Fedratinib Synthesis

Reaction StepProductReported Yield (%)Reference(s)
Coupling of 3-bromo-N-tert-butylbenzenesulfonamide with 2-chloro-5-methylpyrimidin-4-ylamineIntermediate sulfonamideNot specified
Coupling of intermediate with 4-(2-(pyrrolidin-1-yl)ethoxy)anilineFedratinib27

Note: The yields for the synthesis of this compound are expected to be similar to the non-deuterated synthesis, but may vary depending on the specific reaction conditions and the efficiency of the deuteration steps.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the biological pathway of action for Fedratinib.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Deuterated Intermediate cluster_stage2 Stage 2: Final Coupling cluster_invisible A tert-Butanol-d10 B N-(tert-butyl-d9)-formamide A->B Ritter Reaction (HCN, H₂SO₄) C tert-Butyl-d9-amine B->C Hydrolysis D N-(tert-butyl-d9)-3-nitrobenzenesulfonamide C->D 3-Nitrobenzenesulfonyl chloride, Pyridine E N-(tert-butyl-d9)-3-aminobenzenesulfonamide D->E Reduction (H₂, Pd/C) F 2-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) -5-methylpyrimidin-4-amine G This compound E->G F->G JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK2 receptor->jak receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT jak->p_stat cytokine Cytokine cytokine->receptor Binds stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to nucleus and binds DNA gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription fedratinib This compound fedratinib->jak Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib-d9 is the deuterated analog of Fedratinib (B1684426), a potent and selective inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing comparisons with its non-deuterated counterpart. It includes a summary of quantitative data, detailed experimental methodologies for property determination, and visualizations of its primary signaling pathway and a representative experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of deuterated compounds.

Introduction

Fedratinib is a targeted therapeutic agent approved for the treatment of myelofibrosis, a serious bone marrow disorder.[1][2][3] It primarily functions by inhibiting Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[1][2][4] Fedratinib also shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][5] The substitution of hydrogen atoms with deuterium (B1214612) in Fedratinib to create this compound is a strategy employed in drug development to potentially alter the pharmacokinetic profile of the parent compound, often leading to improved metabolic stability.[6] Understanding the fundamental physical and chemical properties of this compound is crucial for its development, formulation, and analytical characterization.

Chemical and Physical Properties

The introduction of deuterium can subtly modify the physicochemical properties of a molecule.[7] While specific experimental data for this compound is limited, the properties of Fedratinib provide a strong baseline for comparison.

Chemical Structure and Identity

This compound is a deuterated form of Fedratinib, where nine hydrogen atoms have been replaced by deuterium.[8][9][10]

  • Chemical Name: 3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)benzenesulfonamide[10]

  • Synonyms: TG-101348-d9, [2H9]-N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]-4-pyrimidinyl]amino]-benzenesulfonamide[8][9][11]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and Fedratinib.

PropertyThis compoundFedratinibReference
Molecular Formula C₂₇H₂₇D₉N₆O₃SC₂₇H₃₆N₆O₃S[8][9],[3][12]
Molecular Weight 533.73 g/mol 524.68 g/mol [8][9],[3][12]
Water Solubility Data not available0.00949 mg/mL[1]
LogP (Octanol/Water) Data not available4.27[1]
pKa (Strongest Acidic) Data not available10.21[1]
pKa (Strongest Basic) Data not available9[1]
Polar Surface Area Data not available108.48 Ų[1]
Hydrogen Bond Donor Count Data not available3[1]
Hydrogen Bond Acceptor Count Data not available8[1]
Rotatable Bond Count Data not available10[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of drug candidates.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of PBS (pH 7.4).

  • The vial is securely capped and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.

  • The concentration of this compound in the diluted sample is quantified using a validated HPLC or LC-MS/MS method.

  • The experiment is performed in triplicate to ensure accuracy and precision.

Determination of Lipophilicity (Octanol-Water Partition Coefficient - LogP)

Objective: To determine the LogP value of this compound, which indicates its lipophilicity.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • A known amount of this compound is dissolved in either n-octanol or water to create a stock solution.

  • Equal volumes of the n-octanol and water phases are added to a vial.

  • A small volume of the this compound stock solution is added to the vial.

  • The vial is vigorously shaken using a vortex mixer for a set period to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol (B41247) and water layers.

  • Aliquots are carefully taken from both the n-octanol and water layers.

  • The concentration of this compound in each phase is determined using a suitable analytical method like HPLC or LC-MS/MS.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP value is the base-10 logarithm of the partition coefficient.

Signaling Pathway and Mechanism of Action

Fedratinib exerts its therapeutic effect by targeting the JAK2-STAT signaling pathway.[1][4] This pathway is crucial for the regulation of cell proliferation and differentiation.[4] In myeloproliferative neoplasms, mutations in JAK2 can lead to constitutive activation of this pathway, resulting in uncontrolled cell growth.[2][4] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity and preventing the downstream phosphorylation of STAT proteins.[4] This blockade of signal transduction ultimately leads to the inhibition of gene expression responsible for cell proliferation and survival, thereby inducing apoptosis in malignant cells.[1][12]

Fedratinib_JAK_STAT_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Apoptosis Apoptosis Fedratinib This compound Fedratinib->JAK2 Inhibits

Caption: this compound inhibits the JAK2-STAT signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a deuterated drug candidate like this compound.

Physicochemical_Workflow Start Start: This compound Synthesis and Purification Characterization Structural Characterization (NMR, MS) Start->Characterization Solubility Aqueous Solubility Determination Characterization->Solubility Lipophilicity Lipophilicity (LogP) Determination Characterization->Lipophilicity Stability Chemical Stability Assessment Characterization->Stability DataAnalysis Data Analysis and Comparison with Fedratinib Solubility->DataAnalysis Lipophilicity->DataAnalysis Stability->DataAnalysis Report Comprehensive Report Generation DataAnalysis->Report End End Report->End

Caption: Workflow for physicochemical characterization of this compound.

Conclusion

This compound, as a deuterated analog of Fedratinib, holds promise for potentially improved pharmacokinetic properties. This guide has provided a foundational understanding of its chemical and physical characteristics, alongside standardized protocols for their determination. The visualization of its mechanism of action within the JAK-STAT pathway and a typical experimental workflow offers a clear perspective for researchers. Further empirical studies are necessary to fully elucidate the specific physicochemical profile of this compound and to understand the full impact of deuteration on its behavior as a drug candidate.

References

Fedratinib-d9: A Technical Guide to the Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for Fedratinib-d9 (Fed-d9), a deuterated isotopologue of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies or in other research applications requiring a stable, isotopically labeled analog of the parent compound.

Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While a specific batch CoA is not publicly available, this section outlines the typical data and specifications provided by suppliers, based on common practices for deuterated internal standards and available analytical data for Fedratinib.

Physicochemical Properties
PropertySpecificationSource
Chemical Name N-(tert-butyl-d9)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide[1][2]
Molecular Formula C₂₇H₂₇D₉N₆O₃S[3][4]
Molecular Weight 533.73 g/mol [4]
CAS Number 2226875-48-3[1][5]
Appearance White to off-white solidTypical Specification
Solubility Soluble in DMSO, Methanol (B129727)Typical Specification
Purity and Quality Specifications
TestMethodSpecificationSource
Chemical Purity (HPLC) HPLC-UV≥98%[6][7]
Isotopic Purity (Mass Spec) LC-MS≥98% Deuterated[6][7]
¹H-NMR ¹H-NMR SpectroscopyConforms to structure[8][9]
Mass Spectrum ESI-MSConforms to molecular weight[10]
Residual Solvents GC-HSTo be reportedTypical Specification
Water Content Karl Fischer TitrationTo be reportedTypical Specification

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound purity and for its application in quantitative bioanalysis. The following protocols are based on validated methods for the analysis of Fedratinib and are directly applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from any non-deuterated Fedratinib or other impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A gradient of phosphate (B84403) buffer (pH 5.0) and acetonitrile.[11][13]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection Wavelength: 290 nm.[13]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 25-75 µg/mL).[11]

    • Inject the samples and standards onto the HPLC system.

    • The purity is calculated by the area percentage of the main peak corresponding to this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification

LC-MS/MS is the gold standard for determining the isotopic purity of deuterated compounds and for their use as internal standards in bioanalytical methods.[14][15]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[14][16]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[17][18]

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[14][18]

  • Mass Transitions (MRM):

    • Fedratinib: m/z 525.2 -> 468.9[18]

    • This compound: m/z 534.3 -> 477.9 (projected)

  • Procedure:

    • Prepare a solution of this compound and infuse it into the mass spectrometer to optimize the precursor and product ion masses.

    • Analyze a sample of this compound to determine the percentage of the deuterated form relative to any unlabeled Fedratinib.

    • For use as an internal standard, a known concentration of this compound is spiked into samples containing the non-deuterated analyte.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the expected positions.

  • Instrumentation: NMR spectrometer (e.g., 500 MHz).[8]

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.[8]

  • Procedure:

    • Dissolve an accurately weighed sample of this compound in the chosen deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • The spectrum should be consistent with the structure of Fedratinib, with the absence of signals corresponding to the protons that have been replaced by deuterium (B1214612).

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and the biological signaling pathway of Fedratinib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation cluster_result Result start This compound Bulk Material dissolution Dissolution in appropriate solvent start->dissolution hplc HPLC-UV (Chemical Purity) dissolution->hplc lcms LC-MS/MS (Isotopic Purity) dissolution->lcms nmr 1H-NMR (Structural Confirmation) dissolution->nmr purity_assessment Purity > 98%? hplc->purity_assessment isotopic_assessment Isotopic Purity > 98%? lcms->isotopic_assessment structure_confirmation Structure Confirmed? nmr->structure_confirmation pass Pass purity_assessment->pass Yes fail Fail purity_assessment->fail No isotopic_assessment->pass Yes isotopic_assessment->fail No structure_confirmation->pass Yes structure_confirmation->fail No

Experimental workflow for this compound purity analysis.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization fedratinib Fedratinib fedratinib->jak2 Inhibition dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription

Fedratinib's inhibition of the JAK/STAT signaling pathway.

Mechanism of Action and Role of this compound

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[19][20][21] This pathway is crucial for the regulation of cell proliferation and differentiation and is often dysregulated in myeloproliferative neoplasms.[22] Fedratinib binds to the ATP-binding site of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[21] This inhibition leads to the downregulation of gene expression involved in cell growth and survival, ultimately inducing apoptosis in cancer cells.[19]

This compound, as a deuterated analog, is chemically identical to Fedratinib in its biological activity. Its primary utility is as an internal standard in bioanalytical methods, particularly those employing mass spectrometry.[23] The increased mass due to the deuterium atoms allows for its clear differentiation from the non-deuterated Fedratinib in a sample, while its similar chromatographic behavior ensures accurate quantification by correcting for variations during sample preparation and analysis.[24] The isotopic purity of this compound is paramount to prevent interference and ensure the accuracy of pharmacokinetic and other quantitative studies.[6][7]

References

The Deuterium Switch: A Technical Guide to the Role of Deuterated Compounds in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for optimizing the pharmacokinetic properties of therapeutic agents. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies related to the use of deuterated compounds in pharmacokinetic (PK) studies. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic fate of drug candidates, leading to enhanced stability, improved safety profiles, and more favorable dosing regimens. This document details the underlying science, presents quantitative data from key case studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved.

Core Principles: The Kinetic Isotope Effect

The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) is a subtle molecular modification that adds a single neutron. This seemingly minor change nearly doubles the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the analogous carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and consequently a lower zero-point energy, which means more energy is required to break it.

This principle is the foundation of the Deuterium Kinetic Isotope Effect (KIE) . In drug metabolism, many Phase I oxidative reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom with deuterium at such a metabolically vulnerable position (a "soft spot"), the rate of this enzymatic reaction can be significantly slowed.[1][2]

The therapeutic implications of the KIE are profound:

  • Improved Metabolic Stability: Slower metabolism leads to a longer systemic circulation time.[3]

  • Enhanced Pharmacokinetic Profile: This often translates to an increased plasma half-life (t½), greater total drug exposure (Area Under the Curve, AUC), and potentially lower, more sustained peak plasma concentrations (Cmax).[1][4]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing (e.g., once-daily instead of twice-daily), which can significantly improve patient adherence.[5]

  • Altered Metabolite Profile: Deuteration can reduce the formation of unwanted or toxic metabolites by slowing a specific metabolic pathway.[6] This can also lead to "metabolic switching," where the metabolism is redirected to an alternative, potentially more favorable, pathway.[2]

Data Presentation: Comparative Pharmacokinetic Parameters

The advantages of deuteration are best illustrated through direct, quantitative comparison of pharmacokinetic parameters between a deuterated drug and its non-deuterated (protio) analog. The following tables summarize data from pivotal clinical studies.

Table 1: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is the first deuterated drug to receive FDA approval and is used to treat chorea associated with Huntington's disease.[2] It is a deuterated version of tetrabenazine, where deuterium atoms replace hydrogen on the two methoxy (B1213986) groups, the primary sites of CYP2D6-mediated metabolism.[7][8] This modification significantly improves its pharmacokinetic profile.

Pharmacokinetic ParameterTetrabenazine (25 mg)Deutetrabenazine (SD-809) (25 mg)Key Observation
Total Active Metabolites (α+β)-HTBZ
Half-life (t½)4.8 hours8.6 - 9.4 hoursNear doubling of the half-life, allowing for less frequent dosing.[1][7]
AUCinf (ng·hr/mL)261542Over a two-fold increase in total drug exposure.[1][4]
Cmax (ng/mL)61.674.6Only a minor increase in peak concentration, potentially reducing peak-dose side effects.[1]

Data derived from a single-dose, crossover study in healthy volunteers.[1]

Table 2: Deutivacaftor (B606829) (CTP-656) vs. Ivacaftor

Deutivacaftor (CTP-656) is a deuterated analog of ivacaftor, a CFTR potentiator for the treatment of cystic fibrosis. Deuteration enhances metabolic stability, aiming for a once-daily dosing regimen.[5][9]

Pharmacokinetic ParameterIvacaftor (150 mg)Deutivacaftor (CTP-656) (150 mg)Key Observation
Area Under the Curve (AUC)Baseline~3-fold greater than IvacaftorSubstantially increased total drug exposure.[9]
Plasma Concentration at 24 hrs (C24)Baseline~3-fold greater than IvacaftorHigher sustained plasma levels, supporting once-daily dosing.[9]
Half-life (t½)Baseline~40% longer than IvacaftorSlower elimination from the body.[9]
Metabolite ProfileMajor metabolites M1 (active) and M6 (inactive) contribute significantly to exposure.Greatest exposure is to the parent drug.Deuteration reduces the rate of metabolism, leading to higher parent drug levels.[10]

Data from a single-dose, crossover Phase 1 clinical trial in healthy volunteers.[9]

Mandatory Visualizations

Diagram 1: The Kinetic Isotope Effect on Drug Metabolism

The stronger C-D bond requires more energy to break, slowing the rate of enzymatic metabolism compared to the C-H bond. Parent_H Parent Drug (with C-H bond) Metabolite_H Metabolite Parent_H->Metabolite_H CYP450 Enzyme (Fast Metabolism) Parent_D Deuterated Drug (with C-D bond) Metabolite_D Metabolite Parent_D->Metabolite_D CYP450 Enzyme (Slow Metabolism)

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Diagram 2: Experimental Workflow for a Comparative PK Study

start Study Start: Healthy Volunteers period1 Period 1: Administer Drug A (e.g., Non-Deuterated) start->period1 sampling1 Serial Blood Sampling (e.g., 0-72 hours) period1->sampling1 washout Washout Period (e.g., 7 days) sampling1->washout bioanalysis Bioanalysis: Quantify Drug & Metabolite Concentrations (LC-MS/MS) sampling1->bioanalysis period2 Period 2: Administer Drug B (e.g., Deuterated) washout->period2 sampling2 Serial Blood Sampling (e.g., 0-72 hours) period2->sampling2 sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis: Calculate AUC, Cmax, t½, etc. (Non-Compartmental Analysis) bioanalysis->pk_analysis end Study End: Compare PK Profiles pk_analysis->end

Caption: Workflow for a crossover study comparing deuterated vs. non-deuterated drugs.

Diagram 3: Metabolic Switching via Deuteration

Parent_H Parent Compound Metabolite_A Metabolite A (Major, Toxic) Parent_H->Metabolite_A Primary Site (Fast) Metabolite_B Metabolite B (Minor, Non-toxic) Parent_H->Metabolite_B Secondary Site (Slow) Parent_D Deuterated Compound Metabolite_A_D Metabolite A (Minor, Toxic) Metabolite_B_D Metabolite B (Major, Non-toxic) Parent_D->Metabolite_A_D Primary Site (D-blocked) (Slow) Parent_D->Metabolite_B_D Secondary Site (Now Preferred)

Caption: Deuteration at a primary metabolic site can shift metabolism to a secondary site.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of deuterated drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of disappearance of a deuterated compound compared to its non-deuterated analog when incubated with liver microsomes, providing a measure of intrinsic clearance (CLint).[11][12]

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Deuterated internal standard (IS) for LC-MS/MS analysis

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (Stopping solution)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer. The final test compound concentration is typically 1 µM.[11]

  • Reaction Mixture: In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing ice-cold ACN with the deuterated internal standard. This immediately stops the enzymatic reaction and precipitates proteins.[12][14]

  • Sample Processing: Centrifuge the termination plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) and compare the values for the deuterated and non-deuterated compounds to determine the kinetic isotope effect.[3][13]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.[15][16]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Sprague-Dawley or Wistar rats (male, specific weight range)

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Anesthetic (if required for blood collection)

  • Centrifuge

Procedure:

  • Acclimation and Fasting: Acclimate animals for at least 3-5 days. Fast rats overnight (approx. 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of each test compound in the vehicle at the required concentration.

  • Administration: Administer a single oral dose of the compound formulation to each rat via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule for an oral dose might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[15] Samples are typically collected from the tail vein or another appropriate site.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until bioanalysis.[15]

Data Analysis:

  • Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) for both the deuterated and non-deuterated compounds.

  • Statistically compare the parameters between the two groups to evaluate the effect of deuteration.

Protocol 3: Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of a drug and its deuterated analog in a biological matrix (e.g., plasma).[17][18]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot a precise volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube.

    • Add a small, precise volume of the deuterated internal standard (IS) working solution. The IS is typically a stable isotope-labeled version of the analyte itself.

    • Add a larger volume of a cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins. Vortex vigorously.[18]

    • Centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography (LC) column (e.g., a C18 column). Use a mobile phase gradient to separate the analyte from endogenous matrix components. The method should be optimized to ensure the analyte and its deuterated IS co-elute.[18]

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The mass difference allows the instrument to detect both compounds simultaneously and independently.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analyte into a blank biological matrix.

    • Calculate the peak area ratio of the analyte to the deuterated IS for all standards, quality controls, and unknown samples.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios against the calibration curve. The use of the IS corrects for variability in sample processing and instrument response.[17]

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with superior pharmacokinetic properties. The examples of deutetrabenazine and deutivacaftor demonstrate the tangible benefits of this approach, including improved drug exposure, reduced dosing frequency, and potentially enhanced safety profiles. As analytical techniques continue to advance, the precise and strategic application of deuterium will undoubtedly remain a cornerstone of modern drug optimization, leading to the development of safer and more effective medicines.

References

Commercial Suppliers and Availability of Fedratinib-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fedratinib-d9, a deuterated internal standard for the selective JAK2 inhibitor, Fedratinib. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound for analytical and pharmacokinetic studies.

Introduction to Fedratinib and the Role of this compound

Fedratinib is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function. It is approved for the treatment of myelofibrosis, a rare bone marrow cancer. This compound is a stable, isotopically labeled version of Fedratinib, where nine hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled Fedratinib by mass spectrometry. Consequently, this compound is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Fedratinib in biological samples.[1]

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. While pricing and available quantities are subject to change and often require a direct quote, the following table summarizes key information from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesCertificate of Analysis (CoA)
Simson Pharma Limited 2226875-48-3C27H27D9N6O3S533.73High QualityInquireAvailable
MedChemExpress 2226875-48-3C27H27D9N6O3S533.73>98% (typical)InquireAvailable
Daicel Pharma Standards 2226875-48-3C27H27D9N6O3S533.74High PurityInquireAvailable
Veeprho 2226875-48-3C27H27D9N6O3S533.7High PurityInquireAvailable
Amzeal Research 2226875-48-3C27H27D9N6O3S533.7High PurityInquireAvailable
Cleanchem 2226875-48-3C27H27D9N6O3S533.7High PurityInquireAvailable

Experimental Protocols: Quantification of Fedratinib in Biological Matrices using an Internal Standard

The following is a generalized experimental protocol for the quantification of Fedratinib in plasma samples using LC-MS/MS with this compound as an internal standard. This protocol is based on methodologies described in published, validated analytical methods.[2][3][4]

Preparation of Stock and Working Solutions
  • Fedratinib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fedratinib and this compound in a suitable organic solvent, such as methanol (B129727) or DMSO, to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Fedratinib stock solution in 50% methanol (or another appropriate solvent) to create calibration standards and quality control (QC) samples at various concentrations. The concentration of the this compound internal standard working solution should be optimized for the assay, a typical concentration might be 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters that may need to be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Fedratinib and this compound.

      • Fedratinib: m/z 525.2 → 98.1 (example transition, needs optimization)

      • This compound: m/z 534.2 → 107.1 (example transition, needs optimization)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity and specificity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Fedratinib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Fedratinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Fedratinib Signaling Pathway

Fedratinib primarily targets the JAK2 kinase, thereby inhibiting the downstream STAT signaling pathway. This is crucial in myeloproliferative neoplasms where this pathway is often constitutively active.

Fedratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene Translocates to Nucleus and Initiates Transcription Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Fedratinib inhibits the JAK2-STAT signaling pathway.

Experimental Workflow for Fedratinib Quantification

The following diagram illustrates a typical workflow for the quantification of Fedratinib in plasma samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Start Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition and Peak Integration LCMS->Data Curve Calibration Curve Construction (Peak Area Ratio vs. Concentration) Data->Curve Calculate Calculate Concentration of Fedratinib in Unknown Samples Curve->Calculate

Caption: Workflow for Fedratinib quantification in plasma.

References

An In-depth Technical Guide to the Safety and Handling of Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for Fedratinib-d9. It is intended for informational purposes for research, scientific, and drug development professionals. For medical applications, please consult a qualified professional. The information for this compound is largely extrapolated from its non-deuterated parent compound, Fedratinib, as specific safety data for the deuterated analog is limited. Always refer to the most current Material Safety Data Sheet (MSDS) provided by the supplier.

Introduction

This compound is the deuterium-labeled version of Fedratinib, a selective inhibitor of Janus Associated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It is primarily utilized as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Fedratinib in biological samples through mass spectrometry and liquid chromatography.[2] While the deuteration is unlikely to alter the fundamental toxicological properties of the molecule, specific safety studies on this compound are not extensively published. Therefore, the safety and handling precautions for Fedratinib should be strictly followed when working with this compound.

Chemical and Physical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
Chemical Name 3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)benzenesulfonamide[3]
Molecular Formula C27H27D9N6O3S[4][5]
Molecular Weight 533.73 g/mol [4][5]
CAS Number 2226875-48-3[3][5]

Hazard Identification and GHS Classification

The GHS hazard classification for Fedratinib, which should be applied to this compound, is as follows:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[6]
Skin corrosion/irritation2H315: Causes skin irritation[6]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[6]
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[6]
Reproductive toxicity2H361d: Suspected of damaging the unborn child[7]
Specific target organ toxicity, repeated exposure1H372: Causes damage to organs through prolonged or repeated exposure[7]

Signal Word: Warning[6]

Pictograms:

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:[8]

Exposure RouteFirst-Aid Measure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Handling and Storage

Handling:

  • Obtain special instructions before use.[7]

  • Do not handle until all safety precautions have been read and understood.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke when using this product.[6][7]

  • Use only outdoors or in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE).[7]

Storage:

  • Store locked up.[6][7]

  • Store in a well-ventilated place. Keep container tightly closed.[6]

  • Store at room temperature (≤ 25°C), away from incompatible materials and extreme temperatures.[7]

  • For long-term stability, refer to the Certificate of Analysis provided by the supplier. Studies on the parent compound, Fedratinib, have shown stability for at least 401 days at -70°C and 422 days at -20°C in biological matrices.[9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]
Skin Protection Wear fire/flame resistant and impervious clothing. Use protective gloves.[6][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

  • Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[8] Decontaminate the area twice with an appropriate solvent.[7]

Toxicological Information and Dose Adjustments for Fedratinib

While specific toxicological data for this compound is not available, the parent compound, Fedratinib, has undergone extensive clinical evaluation. The following tables summarize dose adjustments based on observed toxicities in clinical trials.

Dose Reductions for Hematologic Adverse Reactions:

Adverse ReactionSeverityRecommended Action
Thrombocytopenia Platelets 25 - 49 x 10⁹/L with active bleedingHold dose. Restart at a reduced dose level.[10]
Grade 4 Thrombocytopenia or Grade 3 with active bleedingInterrupt dose until resolved to Grade 2 or lower. Restart at 100 mg daily below the last given dose.[11]
Neutropenia ANC < 0.5 x 10⁹/LHold dose. Restart at a reduced dose level. Consider G-CSFs.[10]
Grade 4 NeutropeniaInterrupt dose until resolved to Grade 2 or lower. Restart at 100 mg daily below the last given dose.[11]
Anemia Hgb < 80 g/L or transfusion indicatedHold dose. Restart at a reduced dose level.[10]

Dose Reductions for Non-Hematologic Adverse Reactions:

Adverse ReactionSeverityRecommended Action
Nausea, Vomiting, or Diarrhea Grade ≥ 3 not responding to supportive measures within 48 hoursHold dose. Restart at a reduced dose level.[10]
Increased ALT, AST, or Bilirubin Grade 3 or 4Hold dose. Restart at a reduced dose level.[10] If re-occurrence of Grade 3 or higher, discontinue treatment.[11]
Other Non-hematologic Toxicities Grade 3 or higherInterrupt dose until resolved to Grade 1 or lower. Restart at 100 mg daily below the last given dose.[11]

Experimental Protocols and Workflows

Specific experimental protocols for the safety assessment of this compound are not publicly available. The safety data for Fedratinib is derived from a series of preclinical and clinical trials (e.g., JAKARTA and JAKARTA2 studies).[12] These studies involve standard methodologies for assessing drug safety and efficacy in animal models and human subjects.

General Laboratory Handling Workflow for this compound

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Disposal Receiving Receiving Log Inventory Log Inventory Receiving->Log Inventory Storage Storage Log Inventory->Storage PPE Donning PPE Donning Storage->PPE Donning Weighing Weighing PPE Donning->Weighing Solubilization Solubilization Weighing->Solubilization Cell Culture/Animal Dosing Cell Culture/Animal Dosing Solubilization->Cell Culture/Animal Dosing Data Collection Data Collection Cell Culture/Animal Dosing->Data Collection Waste Segregation Waste Segregation Data Collection->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Proper Disposal Proper Disposal Decontamination->Proper Disposal

Caption: General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE) Decision Tree

G start Handling this compound? is_powder Handling as solid/powder? start->is_powder is_solution Handling as solution? is_powder->is_solution No ppe_powder Required PPE: - Lab Coat - Safety Goggles - Gloves - Respirator (in ventilated hood) is_powder->ppe_powder Yes ppe_solution Required PPE: - Lab Coat - Safety Goggles - Gloves is_solution->ppe_solution Yes end Proceed with caution ppe_powder->end ppe_solution->end

Caption: Decision tree for selecting appropriate PPE.

Signaling Pathway

Fedratinib is a selective inhibitor of JAK2. The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation. Fedratinib's inhibition of JAK2 prevents the phosphorylation of STAT proteins, which in turn inhibits downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[1]

Simplified JAK/STAT Signaling Pathway and Inhibition by Fedratinib

G cluster_0 Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Fedratinib Fedratinib Fedratinib->JAK2 inhibits

Caption: Inhibition of the JAK/STAT pathway by Fedratinib.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Fedratinib Using Fedratinib-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fedratinib (B1684426) (Inrebic®) is a selective inhibitor of Janus-associated kinase 2 (JAK2), approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2][3] Accurate and precise quantification of fedratinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[4][6]

The use of a stable isotope-labeled internal standard (IS), such as Fedratinib-d9, is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[7][8][9] A deuterated IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[7][9][10][11] This application note provides a detailed protocol for the quantification of fedratinib in human plasma using this compound as an internal standard, based on established methodologies for fedratinib analysis and best practices for bioanalytical method validation.[4][6]

Signaling Pathway of Fedratinib

Fedratinib primarily targets the JAK2 kinase, a key component of the JAK-STAT signaling pathway. This pathway is crucial for the proliferation of myeloid cells. In myeloproliferative neoplasms, mutations in JAK2 lead to its constitutive activation, driving uncontrolled cell growth. Fedratinib inhibits this aberrant signaling, thereby reducing the proliferation of malignant cells.

Fedratinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Fedratinib Fedratinib Fedratinib->JAK2 Inhibition pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Transcription Regulation Gene_Expression Gene Expression (Cell Proliferation) DNA->Gene_Expression

Figure 1: Simplified signaling pathway of Fedratinib's inhibitory action on the JAK-STAT pathway.

Experimental Protocols

Materials and Reagents
  • Fedratinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

LC-MS/MS Instrumentation
  • Liquid Chromatograph: Shimadzu LC system or equivalent

  • Mass Spectrometer: Sciex 4500 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm) or equivalent

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fedratinib and this compound in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the fedratinib stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the double blank.

  • For calibration standards and QCs, add 10 µL of the respective fedratinib working solution. For blank samples, add 10 µL of 50:50 acetonitrile:water.

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Add_IS Add 10 µL this compound IS Start->Add_IS Add_Analyte Add 10 µL Fedratinib (Calibrators/QCs) or Blank Add_IS->Add_Analyte Vortex1 Vortex Mix (30 seconds) Add_Analyte->Vortex1 Precipitate Add 200 µL Acetonitrile Vortex1->Precipitate Vortex2 Vortex Mix (2 minutes) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Figure 2: Workflow for sample preparation using protein precipitation.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of fedratinib and this compound.

Table 1: Chromatographic Conditions

Parameter Value
Column Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm)
Mobile Phase A 5 mM Ammonium formate in 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | As described in the table below |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
1.5 90
2.5 90
2.6 10

| 3.5 | 10 |

Table 3: Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transitions As described in the table below
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V

| Temperature | 550°C |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Fedratinib 525.5 468.9 35

| This compound (IS) | 534.5 | 477.9 | 35 |

Method Validation Summary

A full validation of this method should be performed according to the US FDA and ICH M10 guidelines.[8] The following tables present expected performance characteristics based on published data for similar assays.[4][6]

Table 5: Calibration Curve and Linearity

Parameter Expected Result
Linearity Range 0.5 - 1000 ng/mL
Regression Model Weighted (1/x²) linear regression

| Correlation Coefficient (r²) | ≥ 0.99[6] |

Table 6: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.5 ≤ 20 80-120 ≤ 20 80-120
Low (LQC) 1.5 ≤ 15 85-115 ≤ 15 85-115
Medium (MQC) 500 ≤ 15 85-115 ≤ 15 85-115

| High (HQC) | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Table 7: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Matrix Effect (%) Recovery (%)
Low (LQC) 1.5 85-115 Consistent and reproducible

| High (HQC) | 800 | 85-115 | Consistent and reproducible |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of fedratinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, correcting for potential variability during the analytical process.[7][9] The described method is sensitive, selective, and suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and therapeutic drug monitoring studies of fedratinib.

References

Application Note and Protocol for the Quantification of Fedratinib using Fedratinib-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Fedratinib in biological matrices, such as human plasma, utilizing Fedratinib-d9 as a stable isotope-labeled internal standard (SIL-IS). The methodology is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.

Introduction

Fedratinib is a selective inhibitor of Janus-associated kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway.[1] Dysregulation of this pathway is implicated in myeloproliferative neoplasms, including myelofibrosis.[1] Accurate quantification of Fedratinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a SIL-IS like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2]

The protocol described herein is intended for researchers, scientists, and drug development professionals and is based on established bioanalytical methods for Fedratinib.[1][3][4][5]

Fedratinib Signaling Pathway

Fedratinib targets the JAK2 enzyme, thereby inhibiting the phosphorylation of STAT proteins. This disruption of the JAK-STAT signaling pathway reduces cell proliferation and can induce apoptosis in cells with mutationally active JAK2.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Promotes Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Protocol

This protocol is a composite based on several validated methods and should be validated in-house for the specific matrix and instrumentation used.[1][3][4][5]

  • Fedratinib reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Autosampler vials

  • Fedratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fedratinib in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Fedratinib Working Solutions: Prepare serial dilutions of the Fedratinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

  • Spike 90 µL of blank human plasma with 10 µL of the appropriate Fedratinib working solution to achieve the desired concentrations for the calibration curve and QC samples.[5]

  • A typical calibration curve might range from 0.5 to 1000 ng/mL.[1][5]

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound) to all tubes except the blank.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow for Fedratinib Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add IS (this compound) (20 µL) P1->P2 P3 Protein Precipitation (Acetonitrile, 300 µL) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Injection into UPLC/HPLC P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometry (ESI+, MRM) A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) D1->D2 D3 Quantify Unknown Samples D2->D3

Figure 2: Experimental workflow for the quantification of Fedratinib in plasma.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-5.0 µm)[1][5]
Mobile Phase A 0.1% Formic acid in water (or 5 mM ammonium formate)[1][5]
Mobile Phase B Acetonitrile[1][3]
Flow Rate 0.4 - 0.8 mL/min[1][5]
Gradient A linear gradient can be optimized for separation.
Injection Volume 5 - 10 µL
Column Temp. 40 °C
ParameterRecommended Condition
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. Optimized for the specific instrument
Gas Settings Optimized for the specific instrument

Quantitative Data

The selection of precursor and product ions is critical for the selectivity of the assay.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fedratinib 525.3 - 525.5[1][4]468.9 or 57.1[1][4]
This compound ~534.3 (Calculated)To be determined empirically (likely ~477.9 or ~66.1)

Note: The m/z for this compound is calculated based on the addition of 9 deuterons. The product ions should be determined by direct infusion of the this compound standard. A common fragmentation pattern should be targeted.

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[3][6]

ParameterTypical Performance
Linearity Range 0.5 - 1000 ng/mL[1][5]
Correlation Coefficient (r²) ≥ 0.99[1][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ) 0.5[1][5]
Calibration Standard 2 1.0
Calibration Standard 3 5.0
Calibration Standard 4 50
Calibration Standard 5 250
Calibration Standard 6 500
Calibration Standard 7 (ULOQ) 1000
Quality Control - Low (LQC) 1.5
Quality Control - Medium (MQC) 150
Quality Control - High (HQC) 750

Data Analysis

  • Integrate the peak areas for both Fedratinib and this compound for all samples.

  • Calculate the peak area ratio (Fedratinib peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the data.

  • Determine the concentration of Fedratinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive protocol provides a robust framework for the quantification of Fedratinib. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Fedratinib Bioanalysis in Plasma using Fedratinib-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of fedratinib (B1684426) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing Fedratinib-d9 as an internal standard. The methods described are intended for researchers, scientists, and professionals in drug development and bioanalysis.

Introduction

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2][3] It is approved for the treatment of myelofibrosis, a serious bone marrow disorder.[3][4] Accurate measurement of fedratinib concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and matrix effects.

Signaling Pathway of Fedratinib

Fedratinib primarily targets the JAK2 signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of Fedratinib.

Fedratinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Gene Transcription Gene Transcription STAT_dimer->Gene Transcription Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Fedratinib inhibits JAK2 phosphorylation, blocking the downstream STAT signaling pathway.

Sample Preparation Protocols

Two common methods for plasma sample preparation for Fedratinib analysis are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Protocol 1: Liquid-Liquid Extraction (LLE)

This method offers high recovery and cleanliness of the final extract.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • Fedratinib and this compound stock solutions (in methanol (B129727) or DMSO)

  • Internal Standard (IS) working solution (this compound)

  • Extraction solvent: Ethyl acetate (B1210297) and Dichloromethane (3:2, v/v)[5]

  • Reconstitution solvent: Acetonitrile (B52724) and 0.1% Formic acid in water (90:10, v/v)[5]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator or lyophilizer)

Experimental Workflow:

Caption: Workflow for Liquid-Liquid Extraction of Fedratinib from plasma.

Procedure:

  • Pipette 200 µL of plasma sample into a pre-labeled microcentrifuge tube.[5]

  • Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL).[5]

  • Vortex the sample for 10 seconds.

  • Add 5.0 mL of the extraction solvent (ethyl acetate:dichloromethane, 3:2 v/v).[5]

  • Vortex vigorously for 2 minutes.

  • Centrifuge the tubes at 3500 rpm for 20 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C or using a lyophilizer.[5]

  • Reconstitute the dried residue in 250 µL of the reconstitution solvent.[5]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method suitable for high-throughput analysis.

Materials:

  • Rat plasma[6]

  • Fedratinib and this compound stock solutions

  • Internal Standard (IS) working solution (this compound)

  • Precipitating agent: Acetonitrile[7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[6]

  • Add the internal standard solution (e.g., 10 µL of this compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 g for 8 minutes at 4°C.[8]

  • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the analysis of Fedratinib.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
LC System UPLCHPLC
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[6]Zorbax SB C18 (4.6 mm x 250 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic acid in water[6]0.1% v/v Formic acid in water[5]
Mobile Phase B Acetonitrile[6]Acetonitrile[5]
Gradient Linear Gradient[6]Isocratic (10:90, A:B)[5]
Flow Rate 0.40 mL/min[6]0.80 mL/min[5]
Injection Volume 5 µLNot Specified
Column Temperature Not SpecifiedNot Specified
Run Time Not Specified3.5 min[5]

Table 2: Mass Spectrometry Parameters

ParameterFedratinibThis compound (IS)
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive[6]ESI, Positive
MRM Transition m/z 525.5 → 468.9[3]Not explicitly stated, but expected to be a stable shift from the parent drug.
Collision Energy Analyte-dependent, requires optimizationIS-dependent, requires optimization
Source Temperature Requires optimizationRequires optimization

Method Validation Summary

The bioanalytical methods should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Quantitative Data and Validation Parameters

ParameterResult 1Result 2Result 3
Linearity Range 0.5–500 ng/mL[6]1.5–5000 ng/mL[5]1–1000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.997[6]> 0.9994[5]Not Specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]1.5 ng/mL[5]1 ng/mL[1][9]
Intra-day Precision (%CV) < 13.1%[6]< 4.32%[5]4.84–13.11%[1]
Inter-day Precision (%CV) Not Specified< 4.32%[5]Not Specified
Accuracy (%RE) Within ±7.3%[6]95.31–104.06%[5]-6.75–8.8%[1]
Recovery Within acceptable limits[6]94.25–104.85%[5]Not Specified
Matrix Effect Within acceptable limits[6]94.62–103.88%[5]Not Specified
Internal Standard Bosutinib[6]Ledipasvir[5]d9-fedratinib[2]

Conclusion

The described sample preparation techniques, in conjunction with a validated LC-MS/MS method, provide a robust and reliable approach for the quantification of Fedratinib in plasma. The choice between Liquid-Liquid Extraction and Protein Precipitation will depend on the specific requirements of the study, such as sample volume, required sensitivity, and throughput. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the results.

References

Application of Fedratinib-d9 in Bioequivalence Studies of Fedratinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426) is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2][3] To ensure the therapeutic equivalence of generic formulations of Fedratinib, rigorous bioequivalence (BE) studies are required. A critical component of these studies is the bioanalytical method used to quantify Fedratinib in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fedratinib-d9, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

This compound, being chemically identical to Fedratinib, co-elutes during chromatography and experiences identical behavior during sample extraction and ionization.[4][6] This allows it to accurately compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification of Fedratinib.[4][7] These application notes provide a detailed protocol for the use of this compound in a bioequivalence study of Fedratinib, including a validated bioanalytical method and a standard BE study design.

The Role of this compound in Bioanalytical Assays

The fundamental principle behind using a deuterated internal standard is to have a compound that behaves identically to the analyte (Fedratinib) throughout the analytical process.

G cluster_process Analytical Process Analyte Fedratinib Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS This compound (Added) IS->Extraction Chromatography LC Separation Extraction->Chromatography Potential for Analyte/IS Loss Ionization Mass Spec Ionization Chromatography->Ionization Co-elution Detector Mass Spectrometer Detector Ionization->Detector Matrix Effects (Suppression/Enhancement) Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Determine Fedratinib Concentration Ratio->Concentration

Caption: Workflow of Stable Isotope-Labeled Internal Standard in LC-MS/MS.

Bioanalytical Method Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Fedratinib in human plasma using this compound as an internal standard. The validation parameters are established in accordance with USFDA guidelines.[1][8]

Materials and Reagents
  • Analytes: Fedratinib (reference standard), this compound (internal standard)

  • Reagents: Acetonitrile (B52724), Formic acid, Ammonium formate (B1220265) (all LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • Chromatography System: Shimadzu LC system or equivalent[1]

  • Mass Spectrometer: Sciex 4500 triple quadrupole mass spectrometer or equivalent[1]

  • Analytical Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm) or equivalent[1]

Experimental Procedures

3.3.1 Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Fedratinib and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Fedratinib stock solution to create calibration curve (CC) standards ranging from 0.5 ng/mL to 1000 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Prepare a working solution of this compound (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL).

3.3.2 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3.3.3 LC-MS/MS Conditions

ParameterCondition
Column Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm)[1]
Mobile Phase A 5 mM Ammonium Formate in 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.8 mL/min[1]
Gradient A suitable gradient to ensure separation from matrix components.
Injection Volume 5 µL
Ionization Mode Positive Ionization Mode[1]
MRM Transitions
   Fedratinibm/z 525.5 → 468.9[1]
   this compoundm/z 534.5 → 477.9 (inferred)
Temperature 450 °C
Collision Gas Nitrogen
Bioanalytical Method Validation Summary

The method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result for Fedratinib Assay
Linearity (r²) ≥ 0.99[1]> 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%0.5 ng/mL[1]
Intra-day Accuracy & Precision Accuracy within ±15% of nominal; Precision (CV) ≤ 15%Accuracy: 95.8-104.5%; CV < 5%[1][8]
Inter-day Accuracy & Precision Accuracy within ±15% of nominal; Precision (CV) ≤ 15%Accuracy: 95.3-104.1%; CV < 5%[8]
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%CV < 5%[8]
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration within ±15% of nominal concentrationStable across tested conditions[1]

Bioequivalence Study Protocol

A typical bioequivalence study for Fedratinib would be a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.

BE_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB DoseA1 Dose Test Product (T) GroupA->DoseA1 DoseB1 Dose Reference Product (R) GroupB->DoseB1 Sampling1 Serial Blood Sampling DoseA1->Sampling1 DoseB1->Sampling1 Washout Washout Period (e.g., >10 half-lives) Sampling1->Washout DoseA2 Dose Reference Product (R) Washout->DoseA2 DoseB2 Dose Test Product (T) Washout->DoseB2 Sampling2 Serial Blood Sampling DoseA2->Sampling2 DoseB2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS using this compound) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Interval) PK_Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Bioequivalence Study Workflow for Fedratinib.

Study Design
  • Subjects: Healthy adult male and/or female volunteers.

  • Dose: Single oral dose of Fedratinib (e.g., 400 mg) of the test and reference products.[9]

  • Periods: Two treatment periods separated by a washout period sufficient to eliminate the drug (e.g., at least 10 times the terminal half-life of ~114 hours).[10]

  • Blood Sampling: Serial blood samples collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168 hours) to adequately characterize the plasma concentration-time profile. Fedratinib peak plasma concentration is typically reached within 2-4 hours.[11][12]

Pharmacokinetic and Statistical Analysis
  • Parameters: The primary pharmacokinetic parameters to be determined are:

    • Cmax: Maximum observed plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.

  • Statistical Model: Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.

  • Bioequivalence Criteria: The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.

Representative Pharmacokinetic Data

The following table presents hypothetical data representative of what would be expected from a bioequivalence study of a 400 mg Fedratinib formulation.

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) 1250 ± 3101280 ± 35097.6% (90.1% - 105.5%)
AUC(0-t) (ng·h/mL) 35,500 ± 7,10036,100 ± 7,50098.3% (92.5% - 104.5%)
AUC(0-∞) (ng·h/mL) 38,000 ± 7,90038,800 ± 8,20097.9% (92.0% - 104.2%)
Tmax (h, median [range]) 3.0 (1.0 - 6.0)3.0 (1.0 - 6.0)N/A
t½ (h) 112 ± 25115 ± 28N/A

Conclusion

The use of this compound as an internal standard in an LC-MS/MS bioanalytical method provides the necessary accuracy, precision, and robustness for the successful execution of Fedratinib bioequivalence studies. The protocols and methods described herein offer a comprehensive framework for researchers and drug development professionals to generate high-quality data, ensuring that generic Fedratinib products meet the stringent regulatory requirements for therapeutic equivalence.

References

Application Notes and Protocols for Determining Fedratinib Pharmacokinetics in Rats using Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Fedratinib-d9 as a stable isotope-labeled internal standard (SIL-IS) for the accurate determination of Fedratinib (B1684426) pharmacokinetics in rats. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability in sample preparation and matrix effects.[1][2][3] This protocol outlines the procedures for in-life studies in rats, plasma sample preparation, and bioanalysis by LC-MS/MS.

Introduction

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a critical component of the JAK/STAT signaling pathway.[4][5][6] Dysregulation of this pathway is implicated in myeloproliferative neoplasms, and Fedratinib is approved for the treatment of myelofibrosis.[6][7] Understanding the pharmacokinetic (PK) profile of Fedratinib is crucial for its development and clinical use.

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1] Accurate quantification of drug concentrations in biological matrices is fundamental to these studies. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving precise and accurate quantification by minimizing experimental variability.[1][8] this compound is chemically and physically almost identical to Fedratinib, ensuring it behaves similarly during sample processing and analysis, but is distinguishable by its mass.[2]

Signaling Pathway of Fedratinib

Fedratinib primarily targets the Janus kinase 2 (JAK2) enzyme within the JAK/STAT signaling cascade. In normal physiology, cytokine binding to their receptors activates JAK2, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins.[4] These phosphorylated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cellular proliferation, differentiation, and survival.[4] In myeloproliferative neoplasms, mutations in JAK2 can lead to its constitutive activation, resulting in uncontrolled cell growth.[4][7] Fedratinib inhibits the phosphorylation of JAK2, thereby blocking the downstream phosphorylation of STATs and preventing the transcription of target genes, which ultimately reduces cell proliferation and tumor burden.[5][9]

Fedratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription (Cell Proliferation, Survival) pSTAT_dimer->Gene_Transcription Translocates & Regulates Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits

Caption: Fedratinib's inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Animal Studies

A typical pharmacokinetic study in rats would involve the following steps. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Animal Model:

  • Species: Sprague-Dawley (SD) rats are commonly used.[10]

  • Number: A sufficient number of animals (e.g., n=6 per group) should be used to ensure statistical power.[10]

  • Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.[10]

2. Dosing:

  • Formulation: Fedratinib can be formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[10]

  • Administration: Administer a single oral dose of Fedratinib (e.g., 40 mg/kg) via oral gavage.[10]

  • Fasting: Rats should be fasted for approximately 12 hours before dosing, with free access to water.[10]

3. Sample Collection:

  • Matrix: Blood will be collected to obtain plasma.

  • Time Points: Blood samples (approximately 0.2-0.3 mL) should be collected from the tail vein at multiple time points post-dose, for example: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the resulting plasma samples at -80°C until analysis.

Bioanalytical Method - LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add a known concentration of the internal standard, this compound (e.g., 100 µL of a 100 ng/mL solution in acetonitrile).

  • Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

The following are typical starting conditions that may require optimization:

ParameterCondition
LC System A standard UPLC or HPLC system.
Column A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[10]
Mobile Phase A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile.[10]
Flow Rate 0.4 mL/min.[10]
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode.[10]
MRM Transitions Fedratinib: m/z 525.5 → 468.9[11]; this compound: The precursor ion will be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 534.5 for d9) and the product ion may be the same or shifted. This must be determined experimentally.

3. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[12][13][14] Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of Fedratinib into blank rat plasma. A typical range could be 0.5–500 ng/mL.[10]

  • Accuracy and Precision: Assessed at low, medium, and high quality control (QC) concentrations.

  • Selectivity and Specificity: Evaluated by analyzing blank plasma from multiple sources.

  • Matrix Effect: Assessed to ensure that endogenous components of the plasma do not interfere with the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of Fedratinib in plasma should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

Pharmacokinetic Parameters

Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterDescription
Cmax (ng/mL) Maximum observed plasma concentration.
Tmax (h) Time to reach Cmax.
AUC0-t (ng·h/mL) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-inf (ng·h/mL) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 (h) Terminal elimination half-life.
CL/F (L/h/kg) Apparent total body clearance.
Vd/F (L/kg) Apparent volume of distribution.

Note: The table above presents the key pharmacokinetic parameters. Actual values would be determined from the experimental data.

LC-MS/MS Method Validation Summary

A summary of the method validation results should be presented in a tabular format.

ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
LLOQ (ng/mL) The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV). A typical LLOQ for Fedratinib is 0.5 ng/mL.[10]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible.
Matrix Effect The CV of the matrix factor should be ≤ 15%.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Note: This table provides typical acceptance criteria for a validated bioanalytical method.

Experimental Workflow

The overall workflow for determining the pharmacokinetics of Fedratinib in rats using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (SD Rats) Dosing Oral Administration of Fedratinib Animal_Acclimation->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Thawing Thaw Plasma Samples Plasma_Processing->Sample_Thawing IS_Spiking Spike with this compound (IS) Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Quantification Quantification of Fedratinib (Analyte/IS Peak Area Ratio) LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Caption: Workflow for rat pharmacokinetic study of Fedratinib.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Fedratinib and Fedratinib-d9 from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Fedratinib (formerly TG101348) is a selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis.[1] Accurate and reliable quantification of Fedratinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the efficient liquid-liquid extraction (LLE) of Fedratinib and its deuterated internal standard, Fedratinib-d9, from human plasma. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Signaling Pathway of Fedratinib

Fedratinib selectively inhibits JAK2, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of various cytokines and growth factors that are involved in hematopoiesis and immune response. In myeloproliferative neoplasms like myelofibrosis, the JAK-STAT pathway is often dysregulated. By inhibiting JAK2, Fedratinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates gene transcription and reduces the proliferation of malignant cells and the production of inflammatory cytokines.

Fedratinib_Signaling_Pathway Fedratinib's Inhibition of the JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Regulates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Fedratinib's mechanism of action.

Experimental Protocols

This section details the materials, reagents, and a step-by-step procedure for the liquid-liquid extraction of Fedratinib and this compound from human plasma.

Materials and Reagents
  • Fedratinib reference standard

  • This compound internal standard (IS)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Fedratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fedratinib reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of Fedratinib and this compound by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions of Fedratinib to achieve the desired concentrations for the calibration curve and QC levels.

Liquid-Liquid Extraction Workflow

LLE_Workflow Liquid-Liquid Extraction Workflow for Fedratinib start Start plasma Pipette 200 µL Plasma Sample start->plasma is Add this compound Internal Standard plasma->is vortex1 Vortex Mix (10 seconds) is->vortex1 solvent Add 1 mL MTBE vortex1->solvent vortex2 Vortex Mix (2 minutes) solvent->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant Transfer Organic Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex Mix (30 seconds) reconstitute->vortex3 inject Inject into LC-MS/MS System vortex3->inject end End inject->end

Fedratinib LLE workflow diagram.
Step-by-Step Protocol

  • Pipette 200 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add the working solution of this compound internal standard to each tube (except for the blank matrix).

  • Vortex mix the samples for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of previously published LC-MS/MS methods for the quantification of Fedratinib in biological matrices. These values can serve as a benchmark for the expected performance of the method described in this application note.

ParameterReported ValueReference
Linearity Range 0.5 - 1000.0 ng/mL[1]
1.5 - 5000.0 ng/mL[2]
0.5 - 500 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][3]
1.5 ng/mL[2]
Accuracy 95.80 - 104.52%[1]
95.31 - 104.06%[2]
Precision (RSD) Within 4.32%[2]

LC-MS/MS Parameters

While the focus of this note is on the extraction procedure, typical LC-MS/MS parameters for the analysis of Fedratinib are provided below for completeness. Method optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 5.0 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fedratinib) m/z 525.5 → 468.9[1]
MRM Transition (this compound) m/z 534.5 → 468.9 (Predicted)

Conclusion

This application note provides a detailed and robust protocol for the liquid-liquid extraction of Fedratinib and its deuterated internal standard, this compound, from human plasma. The described LLE method is straightforward, reproducible, and suitable for high-throughput bioanalysis. When coupled with a validated LC-MS/MS method, this protocol can be effectively used for the quantitative determination of Fedratinib in support of clinical and preclinical studies. The provided performance data from existing literature and the detailed workflow diagrams offer a comprehensive guide for researchers and scientists in the field.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Fedratinib and Fedratinib-d9 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fedratinib (B1684426) and its deuterated internal standard, Fedratinib-d9, in human plasma. Fedratinib is a selective Janus kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate bioanalysis, as it effectively compensates for matrix effects and variations during sample processing.[3][4][5] The method described herein is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Fedratinib is an oral kinase inhibitor that targets both wild-type and mutationally activated JAK2 and FMS-like tyrosine kinase 3 (FLT3).[6] Its pharmacokinetic profile has been characterized in various patient populations, demonstrating rapid absorption after oral administration.[7] To support clinical development and ensure patient safety, a reliable and validated bioanalytical method for the quantification of Fedratinib in biological matrices is essential.[8] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for this purpose.[1][9] This protocol outlines a complete workflow, from sample preparation to data analysis, for the chromatographic separation and quantification of Fedratinib and its deuterated analog, this compound.

Experimental Workflow

The overall experimental workflow for the analysis of Fedratinib and this compound in plasma is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (e.g., 200 µL) add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex & Centrifuge protein_precipitation->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Fedratinib calibration->quantification

Caption: Experimental workflow for the quantification of Fedratinib.

Materials and Reagents

  • Fedratinib reference standard

  • This compound internal standard[10][11]

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation

  • Liquid Chromatograph: Shimadzu LC system or equivalent UPLC/HPLC system.[1]

  • Mass Spectrometer: Sciex 4500 triple quadrupole mass spectrometer or equivalent.[1]

  • Chromatographic Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 5.0 µm) or Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[1][8]

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Fedratinib and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Fedratinib stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate Fedratinib working solutions to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.[1][8]

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 150, and 800 ng/mL).

Sample Preparation
  • Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add a specified amount of this compound internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved using a reverse-phase C18 column with a gradient mobile phase.

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 5.0 µm)[1]
Mobile Phase A 5 mM Ammonium Formate in 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A linear gradient can be optimized. A typical starting point is 90% A, ramping to 90% B over 2-3 minutes.

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Fedratinib Transition (m/z) 525.5 → 468.9[1]
This compound Transition (m/z) 534.5 → 477.9 (Predicted)
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Results and Data Presentation

The method demonstrates excellent linearity over the calibration range, with a correlation coefficient (r²) typically greater than 0.99.[1][9] Due to their similar physicochemical properties, Fedratinib and this compound are expected to co-elute under the described chromatographic conditions. The mass spectrometer distinguishes them based on their different mass-to-charge ratios.

Table 3: Quantitative Data Summary (Representative)

AnalyteRetention Time (min)MRM Transition (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)
Fedratinib~1.5525.5 → 468.90.5[1][8]0.5 - 1000[1]
This compound~1.5534.5 → 477.9N/AN/A

The accuracy and precision of the method are evaluated using QC samples. The intra- and inter-day precision should be within 15%, and the accuracy should be within 85-115% of the nominal values, in accordance with regulatory guidelines.[9]

Signaling Pathway Context

Fedratinib is a selective inhibitor of JAK2, a key component of the JAK/STAT signaling pathway. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Cytokine Binding stat STAT jak2->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization fedratinib Fedratinib fedratinib->jak2 Inhibition dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription (Cell Proliferation, Inflammation) dna->transcription

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Conclusion

The LC-MS/MS method presented provides a sensitive, selective, and reliable approach for the simultaneous quantification of Fedratinib and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be readily applied to pharmacokinetic and clinical studies of Fedratinib. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for drug development and patient monitoring.

References

Application Notes and Protocols for the Detection of Fedratinib-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fedratinib and its deuterated internal standard, Fedratinib-d9, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Fedratinib is a selective inhibitor of Janus-associated kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2] It is approved for the treatment of intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[2][3] Accurate and sensitive bioanalytical methods are essential for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring of Fedratinib.[4][5] This application note details a validated LC-MS/MS method for the quantification of Fedratinib, utilizing this compound as an internal standard to ensure high accuracy and precision.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of Fedratinib and this compound. The analysis is performed in the positive ion mode using electrospray ionization (ESI).[4] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantification)Product Ion (m/z) (Qualification)Ionization Mode
Fedratinib525.12[4], 525.5[1]98.00[4]468.99[4], 468.9[1]ESI Positive
This compound (Internal Standard)529.82[4]141.01[4]113.27[4]ESI Positive

Note: The selection of quantification and qualification ions is crucial for the specificity of the method. The provided values are based on published literature and should be confirmed during method development and validation.[1][4]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation from biological matrices like plasma are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). The choice of method may depend on the required level of cleanliness of the extract and the desired recovery.

Protocol 1: Liquid-Liquid Extraction (LLE) [6]

  • To 200 µL of plasma sample in a pre-labeled tube, add 50 µL of the internal standard working solution (this compound).

  • Sonicate the mixture for 10 minutes.

  • Add 5.0 mL of an extraction solvent mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (3:2, v/v).

  • Vortex the mixture for an appropriate time to ensure thorough mixing.

  • Centrifuge the samples at 3500 rpm for 20 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.

  • Reconstitute the dried residue in 250 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) [4][7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).

  • Add 350 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[7]

  • Vortex the mixture vigorously for at least 1 minute.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is critical to resolve Fedratinib and this compound from endogenous matrix components. A reverse-phase C18 column is commonly used.

ParameterCondition
Column Zorbax SB-C18 (250mm x 4.6mm, 5µm) or equivalent[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic with 90% Acetonitrile[6] or a gradient elution may be optimized.
Flow Rate 0.80 mL/min[6]
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 5-10 µL

Note: The chromatographic conditions should be optimized to achieve a good peak shape and a short run time. The total elution time for the analytes is reported to be around 3.5 minutes under specific isocratic conditions.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Fedratinib and this compound from sample collection to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard (this compound) SampleCollection->AddIS Extraction Extraction (LLE or PPT) AddIS->Extraction Evaporation Evaporation (for LLE) Extraction->Evaporation LLE Path Reconstitution Reconstitution Extraction->Reconstitution PPT Path Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: Experimental workflow for this compound detection.

Key Mass Spectrometry Parameters Relationship

This diagram shows the logical relationship between the key parameters in the mass spectrometer for the targeted analysis of Fedratinib and its internal standard.

ms_parameters Analyte Fedratinib / this compound ESI Electrospray Ionization (Positive Mode) Analyte->ESI Ionization Precursor Precursor Ion Selection (Q1) ESI->Precursor m/z Filtering CID Collision-Induced Dissociation (Q2) Precursor->CID Fragmentation Product Product Ion Selection (Q3) CID->Product m/z Filtering Detector Detector Product->Detector Detection

Caption: Key mass spectrometry parameter relationships.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Fedratinib-d9 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Fedratinib using its deuterated internal standard, Fedratinib-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of Fedratinib?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components present in the sample matrix. In the bioanalysis of Fedratinib, components of biological matrices like plasma or serum, such as phospholipids (B1166683), salts, and endogenous metabolites, can interfere with the ionization of Fedratinib and its internal standard, this compound, in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?

A2: A deuterated internal standard (IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Fedratinib), it is expected to have very similar chromatographic retention times and experience nearly identical matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

However, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated IS. If this separation results in the two compounds eluting into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate results. This is known as differential matrix effects.

Q3: My this compound and Fedratinib peaks are not perfectly co-eluting. What could be the cause and how can I fix it?

A3: A slight chromatographic shift between Fedratinib and this compound can be attributed to the deuterium (B1214612) isotope effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to different retention times. To address this, you can:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can help to improve co-elution.

  • Evaluate Different Columns: Testing analytical columns with different stationary phases may help achieve better co-elution.

Q4: I am observing significant ion suppression for both Fedratinib and this compound. What are the likely culprits and how can I mitigate this?

A4: Significant ion suppression is often caused by high concentrations of co-eluting matrix components, particularly phospholipids in plasma samples. Here are some strategies to mitigate this:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider switching from a simple protein precipitation (PPT) method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are designed to specifically remove phospholipids from the sample extract.

  • Chromatographic Separation: Optimize your LC method to separate Fedratinib and this compound from the regions where phospholipids typically elute.

Q5: The recovery of this compound is inconsistent across my samples. What could be the reasons for this variability?

A5: Inconsistent recovery of the internal standard can be due to several factors:

  • Sample Preparation Variability: Inconsistent execution of the extraction procedure (e.g., vortexing times, solvent volumes) can lead to variable recovery.

  • pH-Dependent Extraction: The extraction efficiency of Fedratinib, a basic compound, can be highly dependent on the pH of the sample and extraction solvents. Ensure consistent pH control throughout the sample preparation process.

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution into the samples will lead to variability.

  • Interaction with Matrix Components: In some cases, the internal standard may interact differently with components of different sample lots, leading to variable recovery.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for Fedratinib from bioanalytical methods. These values can serve as a benchmark for your own experiments.

Table 1: Recovery of Fedratinib and Internal Standard (IS)

Concentration LevelFedratinib Recovery (%)IS Recovery (%)
Low QC86.788.2
Medium QC92.591.7
High QC96.695.9

Data adapted from a study utilizing a UPLC-MS/MS method with protein precipitation.[1]

Table 2: Matrix Effect of Fedratinib and Internal Standard (IS)

Concentration LevelFedratinib Matrix Factor (%)IS Matrix Factor (%)
Low QC99.2101.5
Medium QC103.8102.9
High QC105.9104.3

A matrix factor close to 100% indicates minimal matrix effect. Values <100% suggest ion suppression, and values >100% suggest ion enhancement. Data adapted from a UPLC-MS/MS method.[1]

Table 3: Matrix Factor for Fedratinib in Human Plasma using LLE

Concentration LevelMean Matrix Factor (%)%CV
Low QC94.25 - 104.854.61
High QC94.62 - 103.884.02

Data from an LC-ESI-MS/MS method utilizing liquid-liquid extraction.[2]

Experimental Protocols

Here are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in Fedratinib bioanalysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for removing many interfering matrix components.

Materials:

  • Human plasma containing Fedratinib and this compound

  • Internal Standard (this compound) spiking solution

  • Ethyl acetate

  • Dichloromethane

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To 200 µL of plasma sample in a clean tube, add 50 µL of this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 1.0 mL of extraction solvent (a 3:2 ratio of ethyl acetate:dichloromethane is a good starting point).

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of reconstitution solution (e.g., the initial mobile phase of your LC method).

  • Vortex to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange sorbent, which is well-suited for the basic nature of Fedratinib, providing excellent cleanup.

Materials:

  • Human plasma containing Fedratinib and this compound

  • Internal Standard (this compound) spiking solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (B129727)

  • Deionized water

  • Acidic solution (e.g., 2% formic acid in water) for washing

  • Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE manifold

  • Centrifuge (for sample pre-treatment)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of this compound internal standard solution. Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex and centrifuge to pellet precipitated proteins.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the Fedratinib and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of reconstitution solution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Fedratinib's Mechanism of Action: JAK/STAT Signaling Pathway

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Activation JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation Fedratinib Fedratinib Fedratinib->JAK2_active Inhibition STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 7. Gene Transcription

Caption: Fedratinib inhibits the JAK2 kinase, blocking downstream signaling.

Bioanalytical Workflow for Fedratinib Quantification

This workflow outlines the major steps in a typical bioanalytical method for quantifying Fedratinib in plasma samples.

Bioanalytical_Workflow Start Start: Plasma Sample Collection Add_IS Add this compound Internal Standard Start->Add_IS Sample_Prep Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep Extract Clean Extract Sample_Prep->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing End End: Concentration Results Data_Processing->End

Caption: A general workflow for the bioanalysis of Fedratinib in plasma.

Troubleshooting Decision Tree for Matrix Effects

This decision tree provides a logical approach to troubleshooting common issues related to matrix effects when analyzing Fedratinib with this compound.

Troubleshooting_Tree Start Inconsistent or Inaccurate Results Check_IS Check IS Response: Is it consistent? Start->Check_IS IS_Inconsistent Inconsistent IS Response Check_IS->IS_Inconsistent No IS_Consistent Consistent IS Response Check_IS->IS_Consistent Yes Check_Recovery Review Sample Prep: Check for errors in extraction IS_Inconsistent->Check_Recovery Check_Matrix_Effect Evaluate Matrix Effect: (Post-column infusion or post-extraction spike) IS_Consistent->Check_Matrix_Effect Revalidate Re-evaluate and Validate Method Check_Recovery->Revalidate High_Suppression High Ion Suppression/ Enhancement Detected Check_Matrix_Effect->High_Suppression Significant Effect Check_Matrix_Effect->Revalidate No Significant Effect Improve_Cleanup Improve Sample Cleanup: Switch to LLE or SPE High_Suppression->Improve_Cleanup Optimize_LC Optimize Chromatography: Separate analyte from suppression zones High_Suppression->Optimize_LC Improve_Cleanup->Revalidate Optimize_LC->Revalidate

Caption: A decision tree for troubleshooting matrix effects in Fedratinib bioanalysis.

References

Navigating Chromatographic Challenges with Fedratinib-d9: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the deuterated Janus kinase 2 (JAK2) inhibitor, Fedratinib-d9, achieving optimal chromatographic peak shape is paramount for accurate and reproducible analytical results. Poor peak shape, including splitting, tailing, or fronting, can compromise data integrity. This technical support center provides troubleshooting guidance and frequently asked questions to address these common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for this compound?

Peak splitting for this compound, where a single peak appears as two or more closely eluting peaks, can stem from several factors. These can be broadly categorized as issues related to the analytical column, the mobile phase and sample solvent, or the HPLC/LC-MS system itself. Specific causes include a partially blocked column inlet frit, the formation of a void at the column inlet, or a strong sample solvent effect where the sample diluent is significantly stronger than the initial mobile phase.[1]

Q2: How can I differentiate between peak splitting caused by co-elution and other issues?

If you suspect two components are eluting very close together, injecting a smaller sample volume can be a diagnostic tool. If the split peak resolves into two distinct peaks upon dilution, it is likely a co-elution issue requiring method optimization.[2] If all peaks in the chromatogram exhibit splitting, the problem is more likely systemic, such as a blocked frit or a void in the column.[2]

Q3: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is often due to secondary interactions between the analyte and the stationary phase. For a basic compound like Fedratinib, this can involve interactions with acidic silanol (B1196071) groups on the silica-based column packing. Optimizing the mobile phase pH to ensure the analyte is in a single ionic state can mitigate this. One published method for Fedratinib uses a mobile phase with a pH of 4.18.[2][3] Other causes include column overload, which can be addressed by diluting the sample, or issues with the column itself, such as a contaminated or degraded stationary phase.[4]

Q4: Could the choice of sample solvent be affecting my peak shape?

Absolutely. Injecting a sample dissolved in a solvent that is stronger than the mobile phase can lead to various peak shape distortions, including splitting and fronting.[4] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible to ensure a focused injection band.

Troubleshooting Guide: Addressing Poor Peak Shape for this compound

When encountering poor peak shape or splitting for this compound, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Poor Peak Shape

G cluster_all Systemic Issues cluster_one Analyte-Specific Issues start Poor Peak Shape Observed (Splitting, Tailing, Fronting) q1 Is the issue affecting all peaks or only this compound? start->q1 all_peaks Issue affects ALL peaks q1->all_peaks All one_peak Issue affects ONLY This compound peak q1->one_peak One check_column Inspect Column: - Check for voids - Partially blocked frit all_peaks->check_column check_solvent Check Sample Solvent: - Is it stronger than the mobile phase? one_peak->check_solvent check_system Inspect System: - Check for leaks - Extra-column volume check_column->check_system solution_all Solution: - Reverse flush column - Replace column/frit - Check fittings and tubing check_system->solution_all check_overload Check for Overload: - Inject a diluted sample check_solvent->check_overload check_mobile_phase Check Mobile Phase: - pH appropriate for Fedratinib? - Buffer concentration sufficient? check_overload->check_mobile_phase solution_one Solutions: - Dissolve sample in mobile phase - Optimize mobile phase pH - Reduce sample concentration check_mobile_phase->solution_one

Caption: A logical workflow for troubleshooting poor peak shape.

Experimental Protocols

A robust analytical method is the foundation for achieving good peak shape. Below is a detailed methodology for a typical LC-MS/MS analysis of Fedratinib, which can be adapted for this compound.

Exemplary LC-MS/MS Method for Fedratinib Analysis

This protocol is based on established methods for the quantitative determination of Fedratinib in biological matrices.[5][6]

Parameter Condition
LC System Shimadzu LC system or equivalent
Mass Spectrometer Sciex 4500 triple quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Analytical Column Phenomenex Kinetex C18 (2.1 x 50 mm, 5.0 µm)
Mobile Phase A 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient Refer to specific validated method for gradient profile
Injection Volume 5 µL
Column Temperature 40 °C
Sample Diluent Initial mobile phase composition
MRM Transition Fedratinib: m/z 525.5 → 468.9[5]

Note: For this compound, the Multiple Reaction Monitoring (MRM) transition will need to be determined based on its specific mass.

Mechanism of Action: Fedratinib and the JAK/STAT Pathway

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway.[7] This pathway is crucial for mediating signals from various cytokines and growth factors that are involved in hematopoiesis and immune response.[1][4] In myeloproliferative neoplasms, mutations in JAK2 can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[7] Fedratinib competitively binds to the ATP-binding site of JAK2, inhibiting its kinase activity and subsequently blocking the downstream signaling cascade.[8]

Diagram: Fedratinib's Inhibition of the JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT STAT pJAK2->STAT Recruits & Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Gene_Transcription Promotes Fedratinib Fedratinib Fedratinib->Inhibition Inhibition->pJAK2 Inhibits

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.

References

Technical Support Center: Fedratinib-d9 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Fedratinib-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal-to-noise (S/N) ratio for this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Fedratinib and this compound?

A1: While specific transitions should be optimized in your laboratory, published methods provide a good starting point. Fedratinib is typically monitored in positive ionization mode. A previously reported method used this compound as the internal standard for the quantification of Fedratinib in human plasma via LC/MS/MS.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fedratinib525.26057.07
This compoundTypically m/z + 9To be determined

Note: The product ion for this compound needs to be determined empirically but will likely be similar to or the same as the unlabeled compound, depending on the position of the deuterium (B1214612) labels.

Q2: My this compound internal standard (IS) signal is low or inconsistent. What are the potential causes?

A2: Several factors can contribute to a poor signal from your deuterated internal standard. These can include issues with the standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Common problems include degradation of the standard, inefficient extraction, ion suppression from the matrix, or suboptimal ionization and fragmentation.[2][3]

Q3: Can the deuterium labels on this compound exchange back for hydrogen?

A3: Deuterium back-exchange can be a problem with deuterated internal standards, especially if the labels are on exchangeable sites (like -OH, -NH, or acidic C-H groups) and are exposed to aqueous environments, particularly at certain pH values.[3] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. Careful selection of the deuterated standard with labels on stable positions is crucial.[4]

Troubleshooting Guides

Issue 1: High Background Noise in the this compound Mass Channel

High background noise can significantly decrease the signal-to-noise ratio, making accurate quantification difficult.

Possible Causes and Solutions:

Cause Troubleshooting Step Detailed Protocol
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents (LC-MS grade).Use freshly opened solvents and additives like formic acid or ammonium (B1175870) formate. Filter aqueous mobile phases through a 0.22 µm filter.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer, lens).Follow the manufacturer's protocol for cleaning the ion source. This typically involves disassembly, sonication in appropriate solvents (e.g., methanol/water mixture), and thorough drying before reassembly.
Matrix Effects Optimize the sample preparation method to remove interfering matrix components.Implement a more rigorous extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A published LLE method for Fedratinib involved a simple protein precipitation followed by extraction.[5]
Co-eluting Contaminants Adjust the chromatographic gradient to better separate this compound from interfering peaks.Increase the ramp time of the organic solvent gradient or add an isocratic hold to improve separation. A published method used a gradient of 0.1% formic acid in water and acetonitrile.[6]

Workflow for Diagnosing High Background Noise:

start High Background Noise Observed check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase evaluate_sn Evaluate S/N Ratio check_mobile_phase->evaluate_sn Re-analyze clean_source Clean Ion Source clean_source->evaluate_sn Re-analyze optimize_sample_prep Optimize Sample Preparation optimize_sample_prep->evaluate_sn Re-analyze adjust_gradient Adjust Chromatographic Gradient adjust_gradient->evaluate_sn Re-analyze evaluate_sn->clean_source No Improvement evaluate_sn->optimize_sample_prep No Improvement evaluate_sn->adjust_gradient No Improvement resolved Issue Resolved evaluate_sn->resolved Improved

Caption: Troubleshooting workflow for high background noise.

Issue 2: Poor Peak Shape for this compound (Tailing or Fronting)

Poor peak shape can negatively impact integration and, consequently, the precision and accuracy of your results.

Possible Causes and Solutions:

Cause Troubleshooting Step Detailed Protocol
Column Overload Reduce the injection volume or dilute the sample.Prepare a dilution series of your sample and inject decreasing amounts to see if peak shape improves.
Incompatible Injection Solvent Ensure the injection solvent is similar to or weaker than the initial mobile phase.If using a high percentage of organic solvent for injection, try to reconstitute the sample in a solvent composition that matches the starting conditions of your gradient.
Secondary Interactions with Column Add a small amount of a competing agent to the mobile phase.For basic compounds like Fedratinib, adding a small amount of a weak acid like 0.1% formic acid to the mobile phase can improve peak shape by reducing interactions with residual silanols on the column.[5][6]
Column Degradation Replace the analytical column.If the column has been used extensively or with harsh conditions, it may need to be replaced. Always use a guard column to extend the life of your analytical column.

Logic Diagram for Peak Shape Optimization:

start Poor Peak Shape reduce_load Reduce Injection Volume/Concentration start->reduce_load check_solvent Match Injection Solvent to Mobile Phase reduce_load->check_solvent If no improvement good_peak Good Peak Shape reduce_load->good_peak If improved modify_mobile_phase Modify Mobile Phase (e.g., add formic acid) check_solvent->modify_mobile_phase If no improvement check_solvent->good_peak If improved replace_column Replace Column modify_mobile_phase->replace_column If no improvement modify_mobile_phase->good_peak If improved replace_column->good_peak If improved

Caption: Decision tree for improving chromatographic peak shape.

Issue 3: this compound Signal is Present, but the Analyte (Fedratinib) Signal is Absent or Very Low

This scenario can be particularly perplexing and often points to issues with sample stability or preparation.

Possible Causes and Solutions:

Cause Troubleshooting Step Detailed Protocol
Analyte Degradation Investigate the stability of Fedratinib under your sample storage and processing conditions.Perform stability studies by spiking a known concentration of Fedratinib into the matrix and analyzing it after freeze-thaw cycles, short-term benchtop storage, and long-term storage. One study confirmed the stability of Fedratinib across multiple freeze-thaw cycles.[6]
Inefficient Extraction of Analyte Re-evaluate your sample preparation method to ensure efficient recovery of Fedratinib.Perform a recovery experiment by comparing the peak area of an analyte spiked into the matrix before extraction to that of a sample spiked after extraction. A validated method for Fedratinib in human plasma utilized a liquid-liquid extraction technique.[5]
Suboptimal MS Parameters for Analyte Infuse a standard solution of Fedratinib directly into the mass spectrometer to optimize parameters.Systematically tune the precursor and product ion selection, collision energy, and other source parameters to maximize the signal for Fedratinib.

Experimental Workflow for Investigating Analyte Signal Loss:

start Analyte Signal Loss stability_study Conduct Stability Studies start->stability_study recovery_exp Perform Recovery Experiment start->recovery_exp ms_optimization Optimize MS Parameters start->ms_optimization identify_cause Identify Cause of Signal Loss stability_study->identify_cause recovery_exp->identify_cause ms_optimization->identify_cause

Caption: Parallel workflow for diagnosing the cause of analyte signal loss.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline based on common practices for bioanalytical sample preparation and should be optimized for your specific application.

  • Sample Aliquoting: Aliquot 100 µL of your biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of your this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a starting point for method development. Parameters should be optimized on your specific instrument.

Liquid Chromatography Parameters:

ParameterExample Value
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterExample Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for your instrument
Scan Type Multiple Reaction Monitoring (MRM)

Disclaimer: These protocols and guides are intended for informational purposes and should be adapted and validated for your specific experimental conditions and instrumentation.

References

Fedratinib-d9 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Fedratinib-d9 in various biological matrices. The following information is based on established bioanalytical methods for fedratinib (B1684426), where this compound is commonly used as an internal standard.[1] While specific stability data for the deuterated form is not always published separately, the stability of the parent drug, fedratinib, is a reliable indicator of the behavior of its deuterated analog under similar conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological matrices in which the stability of this compound is a concern?

A1: The stability of this compound is a critical consideration in any biological matrix used for pharmacokinetic (PK) or other bioanalytical studies. The most common matrices include:

  • Plasma: The most frequently used matrix for measuring circulating drug concentrations.

  • Blood: Whole blood may be used for specific studies, and stability can differ from plasma due to the presence of cellular components and enzymes.

  • Tissue Homogenates: When assessing drug distribution, stability in various tissue homogenates (e.g., liver, tumor) is crucial.

Q2: What are the key stability parameters that need to be evaluated for this compound in these matrices?

A2: According to regulatory guidelines for bioanalytical method validation, the following stability assessments are essential:

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.[2][3]

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling and processing time.[2]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.[2]

  • Autosampler Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.[2]

  • Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and quality control samples.

Q3: My this compound internal standard signal is inconsistent. What could be the cause?

A3: Inconsistent internal standard signal can be due to several factors related to stability:

  • Degradation during sample collection and handling: Ensure that blood samples are processed to plasma promptly and kept on ice to minimize enzymatic degradation.

  • Improper storage: Verify that samples have been consistently stored at the validated temperature. Excursions to higher temperatures can lead to degradation.

  • Multiple freeze-thaw cycles: Avoid subjecting samples to more freeze-thaw cycles than have been validated. Aliquoting samples upon receipt can mitigate this issue.

  • Instability in the processed sample: If there is a delay between sample preparation and injection, the analyte may degrade in the autosampler. Check the validated autosampler stability data.

Q4: I am developing a new analytical method for fedratinib using this compound. What are the recommended storage conditions?

A4: Based on published studies for fedratinib, long-term storage at -80°C is recommended to ensure stability.[2] For short-term storage during sample processing, keeping the biological matrix on ice or at refrigerated temperatures (2-8°C) is advisable.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
  • Potential Cause: Degradation of the analyte during sample processing.

  • Troubleshooting Steps:

    • Review Sample Handling Procedures: Ensure that the time samples spend at room temperature is minimized and within the validated bench-top stability window.

    • Check pH of Solutions: Fedratinib has been shown to be susceptible to degradation in acidic conditions.[4] Ensure the pH of all solutions used during extraction is controlled and optimized.

    • Evaluate Extraction Method: A suboptimal extraction method can lead to incomplete recovery. Consider if the chosen solvent and technique are appropriate for fedratinib's chemical properties.

Issue 2: High Variability in Quality Control (QC) Samples
  • Potential Cause: Inconsistent stability across different QC sample preparations or storage.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Re-prepare the this compound stock solution and compare the performance of new QCs against the old ones. Ensure stock solutions are stored under validated conditions.

    • Assess Matrix Effects: Variability can be introduced by differences in the biological matrix from different lots or individuals. Evaluate matrix effects as part of method validation.

    • Standardize Freeze-Thaw Cycles: Ensure all QC samples undergo the same number of freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the stability of fedratinib in rat and mouse plasma under various conditions as reported in validated bioanalytical methods. This data provides a strong indication of the expected stability of this compound.

Table 1: Stability of Fedratinib in Rat Plasma [2]

Stability ConditionConcentration LevelDeviation from Nominal Concentration (%)
Short-Term (Room Temperature, 2h)Low QC< ±15%
High QC< ±15%
Autosampler (10°C, 6h)Low QC< ±15%
High QC< ±15%
Freeze-Thaw (3 cycles, -80°C to RT)Low QC< ±15%
High QC< ±15%
Long-Term (-80°C, 21 days)Low QC< ±15%
High QC< ±15%

Table 2: Stability of Fedratinib in Mouse Plasma [3]

Stability ConditionFinding
Freeze-Thaw CyclesAnalyte integrity confirmed across multiple cycles.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is adapted from a validated method for fedratinib analysis.[2]

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol (B129727) to obtain a final concentration of 1.00 mg/mL.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with methanol or an appropriate solvent to create working solutions for spiking into the biological matrix to prepare calibration standards and quality control samples.

Protocol 2: Sample Preparation (Plasma) using Protein Precipitation

This is a general protocol for sample extraction. Specific details may vary based on the analytical method.

  • Thaw frozen plasma samples at room temperature or on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 50 µL aliquot of plasma, add the this compound internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile) at a specific ratio (e.g., 3:1 v/v).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Sample Preparation cluster_tests Stability Conditions cluster_analysis Sample Analysis A Thaw Biological Matrix (e.g., Plasma) B Spike with this compound A->B C Aliquot for Different Stability Tests B->C D Freeze-Thaw Cycles C->D E Bench-Top (Room Temp) C->E F Long-Term Storage (-80°C) C->F G Sample Extraction (e.g., Protein Precipitation) D->G E->G F->G H LC-MS/MS Analysis G->H I Quantification of this compound H->I J Compare with Nominal Concentration I->J

Caption: Workflow for assessing this compound stability in biological matrices.

Logical Relationship for Troubleshooting Inconsistent Internal Standard Signal

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Inconsistent this compound Signal B Sample Degradation A->B C Storage Issues A->C D Pipetting/Dilution Errors A->D E Instrument Instability A->E F Review Sample Handling Protocol B->F G Verify Storage Temperatures & Logs C->G H Re-prepare Standards & QCs D->H I Perform Instrument Maintenance & Calibration E->I

Caption: Troubleshooting logic for inconsistent this compound internal standard signal.

References

Minimizing ion suppression/enhancement for Fedratinib-d9.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Fedratinib-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and enhancement effects during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement in the context of this compound analysis?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity and can negatively impact the sensitivity, accuracy, and reproducibility of the assay.[2] Conversely, ion enhancement is a less common effect where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[3]

Q2: Why is a deuterated internal standard like this compound used, and how does it help with ion suppression/enhancement?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis.[1] Because this compound is chemically and physically almost identical to Fedratinib, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4]

Q3: What are the common causes of ion suppression for this compound in biological matrices like plasma?

A3: Ion suppression in the analysis of this compound from biological matrices is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[5][6]

  • Sample preparation: Inadequate removal of matrix components during sample cleanup can lead to significant ion suppression.[3]

  • Chromatography: Poor chromatographic separation of this compound from matrix interferences can result in co-elution and subsequent ion suppression.[7]

  • High analyte concentration: At high concentrations, analytes can cause self-suppression.[8]

Q4: I am observing poor signal intensity for this compound. What are the initial troubleshooting steps?

A4: If you are experiencing poor signal intensity, consider the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[8]

  • Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[8] For Fedratinib, positive electrospray ionization (ESI+) is commonly used.[9][10]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Results for this compound
  • Possible Cause: Variable matrix effects between samples. Sample-to-sample variations in the biological matrix can lead to different degrees of ion suppression, causing inconsistent results.[1]

  • Troubleshooting Steps:

    • Verify Internal Standard Performance: Ensure that the peak area of this compound is consistent across all calibration standards and quality control (QC) samples. Significant variation may indicate a problem with the internal standard addition or sample processing.

    • Evaluate Matrix Effect Quantitatively: Conduct a post-extraction addition experiment to assess the extent of ion suppression or enhancement. This involves comparing the response of this compound in a clean solution to its response in a sample matrix extract.[5]

    • Optimize Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can more effectively remove interfering matrix components compared to a simple protein precipitation.[3][11]

    • Improve Chromatographic Separation: Modify the LC method to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[12]

Issue 2: this compound Signal is Suppressed, but the Analyte (Fedratinib) Signal is Not
  • Possible Cause: Chromatographic separation of the analyte and the deuterated internal standard. Although minimal, a slight difference in retention time (the "isotope effect") can expose them to different matrix components, leading to differential ion suppression.[12]

  • Troubleshooting Steps:

    • Confirm Co-elution: Carefully examine the chromatograms to ensure that Fedratinib and this compound are co-eluting perfectly.

    • Adjust Chromatography: If a separation is observed, optimize the chromatographic method (e.g., gradient profile, column chemistry) to ensure co-elution.

    • Evaluate Different Internal Standards: If the isotope effect is significant and cannot be resolved chromatographically, consider using a different internal standard, although a stable isotope-labeled one is always preferred.

Experimental Protocols

Sample Preparation Method: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of Fedratinib in human plasma.[13]

  • Sample Aliquoting: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethers).

  • Vortexing: Vortex the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters for Fedratinib Analysis

The following are typical parameters that can be used as a starting point for method development.[9][10]

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.4 - 0.8 mL/min[9][10]
Gradient Optimized to ensure separation from matrix components
Ionization Mode Electrospray Ionization (ESI), Positive[9]
MRM Transition (Fedratinib) m/z 525.5 → 468.9[9]
MRM Transition (this compound) To be determined based on the mass shift
Internal Standard Telmisartan (m/z 515.2 → 276.0) or Bosutinib can be used if this compound is unavailable.[9][10]

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data from a study on Fedratinib in rat plasma, which can be indicative of the performance of a well-developed method.[10]

Analyte ConcentrationRecovery (%)Matrix Effect (%)
Low QC86.7105.9
Medium QC96.699.2
High QC91.5101.3

Data from Tang et al., 2020.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is 200 µL extraction Liquid-Liquid Extraction add_is->extraction Add solvent evap Evaporate & Reconstitute extraction->evap Organic phase lc LC Separation evap->lc Reconstituted sample ms MS/MS Detection lc->ms integration Peak Integration ms->integration quant Quantification integration->quant Peak Areas

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Inconsistent Results? check_is Check IS Peak Area Consistency start->check_is is_ok IS Area Consistent? check_is->is_ok investigate_is Investigate IS Addition/Processing is_ok->investigate_is No quant_me Quantify Matrix Effect (Post-extraction addition) is_ok->quant_me Yes investigate_is->check_is me_significant Matrix Effect > 15%? quant_me->me_significant optimize_prep Optimize Sample Prep (SPE/LLE) me_significant->optimize_prep Yes optimize_lc Optimize Chromatography me_significant->optimize_lc No end Problem Resolved optimize_prep->end optimize_lc->end

Caption: Troubleshooting logic for inconsistent results.

References

Contamination issues with Fedratinib-d9 internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination and other issues encountered during the use of Fedratinib-d9 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using this compound as an internal standard?

The most prevalent issues include a decrease in the internal standard signal, the appearance of a signal at the mass of the unlabeled analyte (Fedratinib) in blank samples containing only the internal standard, and inconsistent or inaccurate quantitative results.[1][2] These problems often stem from isotopic exchange, impurities in the standard, or chromatographic issues.[2]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or H/D exchange, is a chemical reaction where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[1][3] This is problematic because it converts the internal standard into the analyte, leading to an underestimation of the internal standard concentration and an overestimation of the analyte concentration, thereby compromising the accuracy of the quantitative analysis.[1][3]

Q3: Which deuterium labels on the this compound molecule are most susceptible to exchange?

Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) are highly susceptible to exchange.[1][4] Also, deuterium atoms on a carbon adjacent to a carbonyl group can be prone to exchange under certain conditions.[4] While the exact labeling positions on commercially available this compound may vary, it's crucial to be aware of these potential labile sites.

Q4: What factors influence the rate of isotopic exchange?

Several factors can affect the rate of H/D exchange:

  • pH: The exchange rate is catalyzed by both acids and bases. The rate is generally at its minimum in acidic conditions, around a pH of 2.5-3.[1][3]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][3] Storing solutions at low temperatures (-20°C or -80°C) can slow down this process.[1]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate isotopic exchange.[3] Whenever possible, storing the standard in aprotic solvents such as acetonitrile (B52724) is recommended.[1]

  • Matrix Components: Biological matrix components can sometimes catalyze the exchange process.[3]

Q5: How can I minimize isotopic exchange during my experiments?

To minimize isotopic exchange, consider the following:

  • Solvent Choice: Store this compound stock solutions in an aprotic solvent. If aqueous solutions are necessary, use a D₂O-based buffer or acidify the solution with formic acid to a pH of approximately 2.5-3.0.[1]

  • Temperature Control: Store all solutions containing this compound at low temperatures.

  • Method Optimization: During LC-MS/MS analysis, use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to maintain a low pH environment.[5][6][7]

Q6: Besides isotopic exchange, what other sources of "contamination" should I consider?

  • Chemical and Isotopic Purity of the Standard: The this compound internal standard should be of high chemical (>99%) and isotopic (≥98%) purity.[2] The presence of unlabeled Fedratinib in the internal standard stock will lead to inaccurate results.[4]

  • Co-elution with the Analyte: Deuterated standards can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2]

  • Carryover: Residual analyte or internal standard from previous injections can adsorb to surfaces in the LC-MS system and elute in subsequent runs, causing contamination.[8]

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the internal standard, leading to signal suppression or enhancement.[2][9]

Troubleshooting Guides

Guide 1: Investigating a Decreasing Internal Standard Signal or Appearance of Unlabeled Analyte

This guide provides a workflow to determine if isotopic exchange is the root cause of your issue.

  • Inconsistent or lower-than-expected signal from this compound.

  • Appearance of a Fedratinib signal in blank samples spiked only with the internal standard.

G start Start: Inconsistent IS Signal or Analyte Peak in Blank check_purity 1. Verify IS Purity (Certificate of Analysis) start->check_purity prep_fresh 2. Prepare Fresh IS Stock Solution in Aprotic Solvent check_purity->prep_fresh run_blank 3. Analyze Fresh IS in Aprotic Solvent prep_fresh->run_blank problem_persists Problem Persists? run_blank->problem_persists stability_exp 4. Conduct Stability Experiment (See Protocol 1) problem_persists->stability_exp Yes end End: Issue Resolved problem_persists->end No analyze_results 5. Analyze Stability Data stability_exp->analyze_results source_identified Source of Exchange Identified (e.g., Solvent, Matrix, pH, Temp) analyze_results->source_identified optimize 6. Optimize Conditions (e.g., Acidify Solvent, Lower Temp) source_identified->optimize optimize->end

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

Objective: To determine if isotopic exchange of this compound is occurring under your specific experimental conditions.

Materials:

  • This compound internal standard (IS) stock solution.

  • Blank biological matrix (e.g., plasma, urine).

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase).

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Also, prepare a sample of the IS in the reconstitution solvent.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at the temperatures used during your sample preparation (e.g., room temperature, 37°C) for various time points (e.g., 1, 4, 24 hours).

    • Incubated Solvent Samples: Spike the IS into your reconstitution solvent and incubate under the same conditions as the matrix samples.

  • LC-MS/MS Analysis: Analyze all samples. Monitor the signal for both this compound and the unlabeled Fedratinib.[3]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) suggests degradation or exchange.[3]

    • Examine the chromatograms of the incubated samples for a peak in the unlabeled analyte channel at the retention time of the IS. The presence of this peak is a direct indication of back-exchange.[3]

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Blank Matrix0N/A6.80%No
Blank Matrix4256.815%Yes
Blank Matrix24256.840%Yes
Reconstitution Solvent0N/A7.00%No
Reconstitution Solvent24257.055%Yes
Reconstitution Solvent (Acidified)24253.0<5%No
Blank Matrix2446.8<10%Minimal

Interpretation: The hypothetical data indicates that the this compound internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the neutral reconstitution solvent.[3] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[3]

G cluster_0 General Mechanism R-X-D Deuterated Standard (R-X-D) Intermediate [R-X-DH]+ R-X-D->Intermediate + H+ H+ H+ R-X-H Exchanged Standard (R-X-H) Intermediate->R-X-H - D+ D+ D+ note X = Heteroatom (e.g., O, N) R = Remainder of Molecule G start Start: Inaccurate Quantitative Results check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_chrom Adjust Chromatography (e.g., Gradient, Column) coelution_ok->adjust_chrom No eval_matrix 2. Evaluate Matrix Effects (See Protocol 2) coelution_ok->eval_matrix Yes adjust_chrom->check_coelution matrix_effects_present Significant Matrix Effects? eval_matrix->matrix_effects_present improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects_present->improve_cleanup Yes end End: Issue Resolved matrix_effects_present->end No improve_cleanup->end

References

Technical Support Center: Fedratinib-d9 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Fedratinib-d9 calibration curves in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?

Non-linearity in LC-MS/MS calibration curves can stem from several factors, including:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.[1] This is a frequent cause of non-linearity at the upper end of the calibration range.

  • Ionization Saturation/Competition: In the ion source, there is a limited capacity for ionization. At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-proportional response.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or internal standard, causing ion suppression or enhancement that may not be consistent across the concentration range.[1][2]

  • Issues with the Internal Standard (IS): Problems with the deuterated internal standard, such as isotopic instability or impurities, can lead to inaccurate quantification and non-linearity.[2][3]

  • Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations can result in a non-linear response.[1]

  • Sample Preparation Errors: Inconsistent sample preparation, such as pipetting errors, can introduce variability and affect the linearity of the curve.[4]

Q2: My calibration curve for Fedratinib is showing a downward curve at higher concentrations. What is the likely cause?

A downward-curving calibration curve at higher concentrations is often indicative of detector saturation .[1] When the detector's response limit is exceeded, it can no longer proportionally measure the ion intensity, resulting in a flattened curve. Another possibility is ionization saturation in the electrospray source.

Q3: Can the deuterated internal standard, this compound, be the source of linearity issues?

Yes, while stable isotope-labeled internal standards like this compound are ideal, they can sometimes contribute to linearity problems.[2][5][6] Potential issues include:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.[2] This can alter the response of the internal standard.

  • Chromatographic Separation: Due to the "isotope effect," the deuterated internal standard may have a slightly different retention time than the non-deuterated analyte.[2] If this separation occurs in a region of variable matrix effects, it can lead to inconsistent correction and non-linearity.[7]

  • Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled Fedratinib, which can affect the accuracy of the lower concentration standards.[3]

Q4: What is an acceptable linearity (R²) for a bioanalytical calibration curve?

For bioanalytical methods, a correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[8] However, it is crucial to also assess the residuals and the accuracy of the back-calculated concentrations of the calibration standards.

Troubleshooting Guides

Issue 1: Non-Linearity at the High End of the Calibration Curve

Symptoms:

  • The calibration curve flattens or curves downwards at higher concentrations.

  • The %RE (Relative Error) of the highest concentration standards is significantly negative.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Detector Saturation 1. Dilute Samples: Dilute the upper-level calibration standards and high-concentration study samples to bring the response within the linear range of the detector.[9]
2. Optimize MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as collision energy or by using a less intense product ion transition.[1]
Ionization Saturation 1. Optimize Ion Source Parameters: Adjust ion source settings like spray voltage and gas flows to improve ionization efficiency and reduce competition.
2. Dilute Samples: As with detector saturation, diluting the samples can alleviate this issue.
Issue 2: General Poor Linearity (Scattered Data Points)

Symptoms:

  • Low correlation coefficient (R² < 0.99).

  • Random and significant deviation of data points from the fitted line.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and the addition of the internal standard.[4]
2. Ensure Complete Solubilization: Vortex or mix samples thoroughly to ensure the analyte and internal standard are fully dissolved.
Matrix Effects 1. Improve Sample Cleanup: Employ a more rigorous sample extraction method (e.g., solid-phase extraction) to remove interfering matrix components.
2. Evaluate Different Matrices: If possible, test the calibration curve in a different lot of the biological matrix.
Internal Standard Issues 1. Verify IS Concentration and Purity: Confirm the concentration of the this compound stock solution and check its certificate of analysis for purity.[3]
2. Assess IS Response: Monitor the peak area of this compound across all calibration standards. A consistent response is expected. Significant variation could indicate a problem.
Issue 3: Non-Linearity at the Low End of the Calibration Curve

Symptoms:

  • The calibration curve has a positive or negative bias at the lower concentrations.

  • High %RE for the lower limit of quantification (LLOQ) and other low concentration standards.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Contamination/Carryover 1. Inject Blanks: Run several blank samples (matrix with internal standard) to check for carryover from previous injections.[10]
2. Clean the LC System: If carryover is observed, clean the autosampler, injection port, and column.
Poor Integration at LLOQ 1. Optimize Integration Parameters: Manually review and adjust the peak integration parameters for the low concentration standards to ensure accurate peak area determination.
Adsorption 1. Use Silanized Glassware/Vials: The analyte may be adsorbing to the surface of glassware or plastic vials at low concentrations.

Data Presentation

The following table summarizes hypothetical data from a calibration curve exhibiting non-linearity at the high end due to detector saturation.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Relative Error
1.05,2001,050,0000.00501.110.0%
5.026,5001,100,0000.02414.9-2.0%
25.0130,0001,080,0000.120424.5-2.0%
100.0510,0001,060,0000.481198.2-1.8%
500.02,450,0001,090,0002.2477488.6-2.3%
1000.04,500,0001,050,0004.2857874.6-12.5%
2000.04,800,0001,060,0004.5283924.1-53.8%

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards for Fedratinib in Human Plasma
  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Fedratinib in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • Prepare a working internal standard (IS) solution by diluting the this compound stock solution to a concentration of 100 ng/mL in 50:50 acetonitrile (B52724):water.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the Fedratinib stock solution with the same solvent to create a series of working standard solutions.

    • In separate polypropylene (B1209903) tubes, spike 95 µL of blank human plasma with 5 µL of each working standard solution to achieve the desired final concentrations (e.g., 1, 5, 25, 100, 500, 1000, 2000 ng/mL).

  • Sample Extraction (Protein Precipitation):

    • To each 100 µL of spiked plasma standard, add 300 µL of the working IS solution in acetonitrile (this also serves as the protein precipitation agent).

    • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Analyze the samples using a validated LC-MS/MS method for Fedratinib.

Visualizations

Linearity_Troubleshooting_Workflow cluster_start Start cluster_problem_ID Problem Identification cluster_high_end High Concentration Issues cluster_low_end Low Concentration Issues cluster_general General Linearity Problems cluster_end Resolution start Linearity Issue Observed (R² < 0.99 or High %RE) non_linearity_type Identify Pattern of Non-Linearity start->non_linearity_type high_end_cause Detector or Ionization Saturation? non_linearity_type->high_end_cause High End low_end_cause Contamination or Poor Integration? non_linearity_type->low_end_cause Low End general_cause Sample Prep Error or Matrix Effects? non_linearity_type->general_cause Scattered dilute_samples Dilute High Standards & Upper Samples high_end_cause->dilute_samples optimize_ms Optimize MS/Ion Source Parameters high_end_cause->optimize_ms end_point Re-run Calibration Curve & Evaluate dilute_samples->end_point optimize_ms->end_point check_blanks Inject Blanks to Check for Carryover low_end_cause->check_blanks optimize_integration Review & Optimize Peak Integration low_end_cause->optimize_integration check_blanks->end_point optimize_integration->end_point review_prep Review Sample Preparation Protocol general_cause->review_prep improve_cleanup Improve Sample Cleanup Method general_cause->improve_cleanup review_prep->end_point improve_cleanup->end_point

Caption: Troubleshooting workflow for calibration curve linearity issues.

References

Fedratinib-d9 recovery and extraction efficiency problems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery and extraction efficiency of Fedratinib-d9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Fedratinib, a selective inhibitor of Janus kinase 2 (JAK2). It is used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Fedratinib in biological samples. The use of a stable isotope-labeled internal standard is recommended by regulatory bodies like the FDA because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects.[1]

Q2: What are the key physicochemical properties of Fedratinib that might affect its extraction?

Understanding the physicochemical properties of Fedratinib is crucial for developing a robust extraction method. Key properties include:

  • pKa: Fedratinib has two pKa values of 6.3 and 9.5, indicating it is a basic compound.[2]

  • Solubility: Its solubility in aqueous media is highly pH-dependent, decreasing from 112 mg/mL at pH 1.1 to 0.004 mg/mL at pH 7.2.[2] This means it is significantly more soluble in acidic conditions.

  • LogP: The predicted logP is around 4.27 to 4.64, suggesting it is a lipophilic compound.[3]

  • Protein Binding: Fedratinib is highly bound to plasma proteins (≥92%).[3]

These properties suggest that pH adjustment of the sample will be critical for efficient extraction.

Q3: Which extraction technique is most suitable for this compound from plasma?

Liquid-liquid extraction (LLE) has been successfully used for the extraction of Fedratinib and its deuterated internal standard from human plasma.[4][5] Given Fedratinib's lipophilic nature and basic character, an LLE protocol with an organic solvent under basic conditions is effective. Protein precipitation (PPT) is another potential method, but LLE often provides a cleaner extract, minimizing matrix effects.

Troubleshooting Guide

Low Recovery of this compound
Problem SymptomPotential CauseRecommended Solution
Low recovery of this compound in the final extract. Suboptimal pH during extraction. Fedratinib is a basic compound with low solubility at neutral pH. For efficient partitioning into an organic solvent during LLE, the aqueous phase should be basic to keep the molecule in its neutral, more lipophilic form.Adjust the pH of the plasma sample to >10 before extraction using a suitable base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.
Inappropriate LLE solvent. The choice of organic solvent is critical for efficient extraction.Screen different water-immiscible organic solvents such as methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. A mixture of solvents can also be tested to optimize polarity.
Insufficient mixing during LLE. Inadequate vortexing or mixing can lead to poor partitioning of the analyte into the organic phase.Ensure vigorous vortexing for at least 1-2 minutes to maximize the surface area for extraction.
High protein binding. Fedratinib is highly protein-bound, which can hinder its extraction.The addition of an organic solvent in LLE or a precipitating agent in PPT helps to disrupt protein binding.
Adsorption to labware. Lipophilic compounds can adsorb to plastic surfaces, especially at low concentrations.Use low-retention polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be considered.
High Variability in this compound Signal
Problem SymptomPotential CauseRecommended Solution
Inconsistent this compound peak areas across a batch. Inconsistent pH adjustment. Minor variations in pH can significantly impact extraction efficiency.Prepare the basifying agent fresh and ensure accurate and consistent addition to all samples.
Matrix effects. Co-eluting endogenous components from the plasma can cause ion suppression or enhancement in the mass spectrometer.[1]LLE generally provides cleaner extracts than PPT. Further optimization of the LLE procedure or the chromatographic separation may be necessary. Evaluate matrix effects during method validation by comparing the response in post-extraction spiked matrix samples to that in a neat solution.[6]
Inconsistent evaporation of the organic solvent. Residual solvent can affect reconstitution and chromatographic performance.Ensure complete and consistent drying of the extract under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte.

Experimental Protocols

Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is a general guideline based on published methods for Fedratinib.[4] Optimization may be required for specific laboratory conditions.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution (in methanol (B129727) or acetonitrile) to each plasma sample.

  • pH Adjustment:

    • Add 25 µL of 0.1 M NaOH to each tube to basify the plasma.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Centrifuge at 10,000 x g for 2 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for bioanalytical methods of Fedratinib, which can serve as a benchmark for a method using this compound.

ParameterFedratinibReference
Linearity Range 1.5 - 5000.00 ng/mL[4]
0.5 - 1000.0 ng/mL[7]
0.5 - 500 ng/mL[6]
Extraction Recovery ~95.57%[4]
Accuracy 95.31 - 104.06%[4]
95.80 - 104.52%[7]
Precision (CV%) < 4.32%[4]

Visualizations

Fedratinib_LLE_Workflow cluster_plasma Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Extract Processing cluster_analysis Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with This compound Plasma->Spike_IS Adjust_pH Adjust pH > 10 (e.g., 0.1M NaOH) Spike_IS->Adjust_pH Add_Solvent Add LLE Solvent (e.g., MTBE) Adjust_pH->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: this compound Liquid-Liquid Extraction Workflow.

Troubleshooting_Low_Recovery cluster_pH pH Optimization cluster_solvent Solvent Selection cluster_mixing Extraction Procedure cluster_binding Analyte Adsorption Start Low or Variable This compound Recovery Check_pH Is sample pH > 10 before extraction? Start->Check_pH Adjust_pH ACTION: Increase pH using NaOH or NH4OH Check_pH->Adjust_pH No Check_Solvent Is LLE solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Test_Solvents ACTION: Test alternative solvents (e.g., MTBE, Diethyl Ether) Check_Solvent->Test_Solvents No Check_Mixing Is vortexing sufficient? Check_Solvent->Check_Mixing Yes Test_Solvents->Check_Solvent Increase_Mixing ACTION: Increase vortexing time and intensity Check_Mixing->Increase_Mixing No Check_Binding Is non-specific binding suspected? Check_Mixing->Check_Binding Yes Increase_Mixing->Check_Mixing Use_Low_Bind ACTION: Use low-retention labware Check_Binding->Use_Low_Bind Yes Resolved Problem Resolved Check_Binding->Resolved No Use_Low_Bind->Resolved

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Fedratinib and Fedratinib-d9 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fedratinib and its deuterated internal standard, Fedratinib-d9, in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Fedratinib?

A1: Based on published literature, a common and sensitive MRM transition for Fedratinib (protonated molecule [M+H]⁺ at m/z 525.5) is m/z 525.5 → 468.9.[1][2] Other transitions have also been reported, and it is crucial to optimize these on your specific instrument.

Q2: What are the expected MRM transitions for the internal standard, this compound?

A2: this compound is a stable isotope-labeled internal standard for Fedratinib. Given a deuterium (B1214612) incorporation of +9 amu, the expected precursor ion ([M+H]⁺) would be approximately m/z 534.5. The fragmentation pattern is expected to be similar to that of Fedratinib. Therefore, a likely MRM transition to monitor for this compound would be m/z 534.5 → 477.9 (the corresponding fragment ion with +9 amu). Other potential product ions should be investigated during method development.

Q3: What is MRM cross-talk and why is it a concern?

A3: MRM (Multiple Reaction Monitoring) cross-talk occurs when the signal from the analyte (Fedratinib) contributes to the signal of the internal standard (this compound), or vice versa, within the mass spectrometer's collision cell. This can lead to inaccurate quantification, especially when the analyte concentration is very high and the internal standard concentration is fixed.

Troubleshooting Guide: Cross-talk between Fedratinib and this compound

Issue: Inaccurate and imprecise results at the upper and lower limits of quantification.

Possible Cause: Cross-talk between the MRM transitions of Fedratinib and this compound.

Step 1: Assess the Potential for Cross-talk

A systematic evaluation is necessary to determine if cross-talk is impacting your assay. This involves preparing specific samples to isolate and measure the contribution of each compound to the other's MRM channel.

Experimental Protocol for Cross-talk Evaluation:

  • Prepare two sets of solutions:

    • Analyte High Concentration (AHC) Sample: A solution containing Fedratinib at the Upper Limit of Quantification (ULOQ) concentration without any this compound.

    • Internal Standard (IS) Sample: A solution containing this compound at the working concentration used in the analytical method, without any Fedratinib.

  • LC-MS/MS Analysis:

    • Inject the AHC Sample and monitor both the MRM transition for Fedratinib (e.g., 525.5 → 468.9) and the MRM transition for this compound (e.g., 534.5 → 477.9).

    • Inject the IS Sample and monitor both MRM transitions again.

  • Data Analysis:

    • In the AHC sample injection, any peak observed in the this compound MRM channel at the retention time of Fedratinib indicates cross-talk from the analyte to the internal standard.

    • In the IS sample injection, any peak observed in the Fedratinib MRM channel at the retention time of this compound indicates cross-talk from the internal standard to the analyte. This is typically less of a concern due to the high isotopic purity of the internal standard.

Step 2: Quantify the Cross-talk

The percentage of cross-talk can be calculated to understand its impact.

Calculation:

  • Cross-talk (%) from Analyte to IS = (Peak Area in IS channel from AHC injection / Peak Area in IS channel from IS injection) x 100

Data Presentation:

SampleMRM Transition MonitoredPeak Area (Arbitrary Units)Calculated Cross-talk (%)
Analyte High (AHC) Fedratinib (525.5→468.9)2,500,000N/A
This compound (534.5→477.9)5,0000.5%
Internal Standard (IS) Fedratinib (525.5→468.9)150<0.01%
This compound (534.5→477.9)1,000,000N/A

Note: The data above is hypothetical and for illustrative purposes only.

Step 3: Mitigation Strategies

If cross-talk is determined to be significant (typically >0.1%), consider the following mitigation strategies:

  • Optimize MRM Transitions: Select alternative, more specific product ions for both Fedratinib and this compound that are less prone to interference.

  • Chromatographic Separation: While Fedratinib and this compound are expected to co-elute, ensure that there are no interfering matrix components that could exacerbate the issue.

  • Instrument Tuning: Adjust collision energy and other MS parameters to minimize in-source fragmentation or other phenomena that might contribute to cross-talk.

  • Software Correction: Some mass spectrometry software platforms have algorithms to correct for known isotopic contributions and cross-talk.

Visualizations

Experimental Workflow for Cross-talk Assessment

G Workflow for Assessing Fedratinib/Fedratinib-d9 Cross-talk cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_ahc Prepare Analyte High Conc. (AHC) (Fedratinib at ULOQ, no IS) inject_ahc Inject AHC Sample prep_ahc->inject_ahc prep_is Prepare Internal Standard (IS) (Working Conc. of this compound, no Analyte) inject_is Inject IS Sample prep_is->inject_is monitor_ahc Monitor MRM Transitions: Fedratinib (525.5 → 468.9) This compound (534.5 → 477.9) inject_ahc->monitor_ahc monitor_is Monitor MRM Transitions: Fedratinib (525.5 → 468.9) This compound (534.5 → 477.9) inject_is->monitor_is eval_ahc Measure Peak Area in IS Channel (Analyte → IS Cross-talk) monitor_ahc->eval_ahc eval_is Measure Peak Area in Analyte Channel (IS → Analyte Cross-talk) monitor_is->eval_is calculate Calculate % Cross-talk eval_ahc->calculate eval_is->calculate

Caption: Workflow for assessing Fedratinib/Fedratinib-d9 cross-talk.

Conceptual Diagram of MRM Cross-talk

G Mechanism of MRM Cross-talk cluster_source Ion Source cluster_transitions fed Fedratinib [M+H]⁺ = 525.5 Q1 Q1 (Precursor Ion Selection) fed->Q1 525.5 Q2 Q2 (Collision Cell - CID) fed->Q2 In-source fragment or isotopic contribution (potential cross-talk) fed_d9 This compound [M+H]⁺ = 534.5 fed_d9->Q1 534.5 Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Product Ions trans_fed_d9 This compound Transition: 534.5 → 477.9 Q2->trans_fed_d9 Detector Detector Q3->Detector trans_fed Fedratinib Transition: 525.5 → 468.9 trans_fed_d9->Detector

Caption: Conceptual diagram illustrating potential MRM cross-talk.

References

Validation & Comparative

Fedratinib-d9: The Gold Standard Internal Standard for Fedratinib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative bioanalysis of Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While various structural analogs have been utilized in published LC-MS/MS methods, the use of a stable isotope-labeled internal standard, specifically Fedratinib-d9, is considered the gold standard. This guide provides an objective comparison of this compound with other reported internal standards, supported by established principles of bioanalytical method validation.

The Superiority of Deuterated Internal Standards

A deuterated internal standard, such as this compound, is chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass shift allows for its differentiation by a mass spectrometer. The near-identical physicochemical properties of a deuterated IS and the analyte ensure they behave similarly throughout the entire analytical process, from sample extraction to ionization. This co-elution and identical response to matrix effects provide the most accurate correction for analytical variability.[1][2]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to inadequate compensation for matrix effects and other sources of error, potentially compromising the accuracy and precision of the analytical method.[3]

Performance Comparison of Internal Standards for Fedratinib Analysis

While no direct head-to-head comparative studies between this compound and other internal standards are publicly available, a review of published literature on Fedratinib quantification provides performance data for several non-deuterated internal standards. This data, summarized in the table below, can be used to understand the performance of these analogs, while the established principles of using deuterated standards will be used to highlight the expected superior performance of this compound.

Internal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
This compound VariousAnalyte-dependentExpected: 85-115Expected: <15Theoretical Gold Standard[1][2]
TelmisartanCD1 Mice Plasma0.5 - 1000.095.80 - 104.52Not Reported[4]
LedipasvirHuman Plasma1.5 - 5000.095.31 - 104.06< 4.32 (Intra- and Inter-day)[5]
IbrutinibHuman PlasmaNot specifiedNot specified2.4 - 5.3 (Intra- and Inter-day)
BosutinibRat Plasma0.5 - 500Within ± 11.6 (RE%)2.3 - 8.2 (Intra- and Inter-day)[6]
EncorafenibHuman Liver Microsomes1.0 - 3000-5.33 to 5.56 (Intra-day) -9.00 to 6.67 (Inter-day)Not Reported

Note: The performance of this compound is projected based on the well-documented advantages of stable isotope-labeled internal standards in bioanalysis.

Experimental Protocols

The following are summaries of experimental protocols from studies that have utilized non-deuterated internal standards for the analysis of Fedratinib. These protocols provide a basis for understanding the analytical conditions under which Fedratinib is typically quantified.

Method 1: Fedratinib Analysis using Telmisartan as Internal Standard[4]
  • Sample Preparation: Protein precipitation of CD1 mice plasma.

  • Chromatography:

  • Mass Spectrometry:

    • Instrument: Sciex 4500 triple quadrupole mass spectrometer

    • Ionization Mode: Positive Ionization

    • MRM Transitions:

      • Fedratinib: m/z 525.5 → 468.9

      • Telmisartan (IS): m/z 515.2 → 276.0

Method 2: Fedratinib Analysis using Ledipasvir as Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction of human plasma (200 µL).

  • Chromatography:

    • Column: Zorbax SB C18 (250mm x 4.6mm, 5µm)

    • Mobile Phase: 0.1% v/v formic acid and acetonitrile (10:90)

    • Flow Rate: 0.80 mL/min

  • Mass Spectrometry:

    • Ionization Mode: ESI-MS/MS

Method 3: Fedratinib Analysis using Ibrutinib as Internal Standard
  • Chromatography:

    • Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5µm)

    • Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid (30:60:10)

    • Flow Rate: 0.8 ml/min

  • Mass Spectrometry:

    • Ionization Mode: Multiple Reaction Monitoring

    • MRM Transitions:

      • Fedratinib: m/z 525.260 → 57.07

      • Ibrutinib (IS): m/z 441.2 → 55.01

Method 4: Fedratinib Analysis using Bosutinib as Internal Standard[6]
  • Chromatography:

    • Column: Acquity UPLC BEH reverse-phase C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: Gradient elution with acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.40 ml/min

  • Mass Spectrometry:

    • Instrument: XEVO TQS triple quadrupole tandem mass spectrometer

    • Ionization Mode: Electrospray ion source in positive ion mode.

Visualizing the Analytical Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the general bioanalytical workflow for Fedratinib and its mechanism of action.

Fedratinib Bioanalytical Workflow Bioanalytical Workflow for Fedratinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC Inject Sample MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Fedratinib / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for Fedratinib bioanalysis using an internal standard.

Fedratinib_Signaling_Pathway Fedratinib Mechanism of Action cluster_dimer Fedratinib Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P pSTAT Nucleus Nucleus Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Nucleus->Gene_Expression Fedratinib Fedratinib Fedratinib->JAK2 Inhibition STAT_P1 pSTAT STAT_P2 pSTAT STAT_P1->STAT_P2 STAT_P2->Nucleus Translocation

Caption: Fedratinib inhibits the JAK2 signaling pathway.

Conclusion

For researchers, scientists, and drug development professionals conducting quantitative analysis of Fedratinib, the choice of internal standard is a critical decision that directly impacts data quality. While structural analogs have been successfully used, a stable isotope-labeled internal standard like This compound is unequivocally the superior choice. Its ability to perfectly mimic the analyte throughout the analytical process ensures the most accurate and precise quantification by effectively compensating for matrix effects and other sources of variability. The investment in a deuterated internal standard is a prudent step towards generating robust and reliable data in regulated bioanalysis.

References

The Analytical Edge: A Comparative Guide to Internal Standards in Fedratinib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the bioanalysis of Fedratinib (B1684426), a potent JAK2 inhibitor, the choice of an appropriate internal standard is critical for robust and reliable data. This guide provides a comparative overview of the performance of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fedratinib, with a focus on inter-day and intra-day precision and accuracy.

This guide presents a compilation of performance data from published studies that have validated methods for Fedratinib quantification using various non-deuterated internal standards. These data serve as a benchmark for evaluating the expected performance of a bioanalytical method for Fedratinib and underscore the importance of selecting a suitable internal standard.

Performance Comparison of Internal Standards

The following tables summarize the inter-day and intra-day precision and accuracy data from different validated bioanalytical methods for the quantification of Fedratinib in various biological matrices. Precision is expressed as the relative standard deviation (%RSD), and accuracy is presented as the percentage of the nominal concentration.

Internal Standard Matrix Concentration Range (ng/mL) Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Accuracy (%) Reference
Telmisartan Mouse Plasma0.5 - 1000Not ReportedNot Reported95.80 - 104.52Not Reported[2]
Ledipasvir Human Plasma1.5 - 5000< 4.32< 4.3295.31 - 104.0695.31 - 104.06
Encorafenib Human Liver Microsomes1.0 - 3000-5.33 to 5.56-9.00 to 6.67Not ReportedNot Reported[3]
Bosutinib Rat Plasma0.5 - 5002.3 - 11.25.1 - 13.1-11.6 to 1.7-10.3 to 8.5[4]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the presented data. Below are summaries of the key experimental conditions.

Method Using Telmisartan as Internal Standard[2]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Phenomenex Kinetex C18 column (2.1 × 50 mm, 5.0 μm) with a gradient mobile phase of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and acetonitrile (B52724).

  • Mass Spectrometry: Sciex 4500 triple quadrupole mass spectrometer in positive ionization mode.

  • Monitored Transitions: Fedratinib (m/z 525.5 → 468.9) and Telmisartan (m/z 515.2 → 276.0).

Method Using Ledipasvir as Internal Standard
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Zorbax SB-C18 column (250mm x 4.6mm, 5µm) with a mobile phase of 0.1% v/v formic acid and acetonitrile (10:90).

  • Mass Spectrometry: ESI-MS/MS.

  • Monitored Transitions: Not specified.

Method Using Encorafenib as Internal Standard[3]
  • Sample Preparation: Not specified for HLM.

  • Chromatography: Eclipse Plus C18 column with an isocratic mobile phase.

  • Mass Spectrometry: UPLC-MS/MS.

  • Monitored Transitions: Not specified.

Method Using Bosutinib as Internal Standard[4]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: XEVO TQS triple quadrupole tandem mass spectrometer with an electrospray ion source in positive ion mode.

  • Monitored Transitions: Not specified.

Experimental Workflow for Precision and Accuracy Assessment

The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision and accuracy of a bioanalytical method.

G cluster_0 Method Validation Workflow prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) intra_day Intra-Day Analysis (n ≥ 5 replicates per QC level on Day 1) prep_qc->intra_day Analyze inter_day Inter-Day Analysis (n ≥ 5 replicates per QC level on ≥ 3 different days) prep_qc->inter_day Analyze calc_intra Calculate Intra-Day Precision (%RSD) and Accuracy (%) intra_day->calc_intra calc_inter Calculate Inter-Day Precision (%RSD) and Accuracy (%) inter_day->calc_inter evaluate Evaluate Results Against Acceptance Criteria (e.g., FDA Guidance) calc_intra->evaluate calc_inter->evaluate

Experimental workflow for precision and accuracy assessment.

Signaling Pathways and Logical Relationships

The accurate quantification of Fedratinib is essential for understanding its pharmacokinetic profile and its effect on the JAK/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms.

G cluster_1 JAK/STAT Signaling Pathway Inhibition by Fedratinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Fedratinib Fedratinib Fedratinib->JAK inhibits Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene

Inhibition of the JAK/STAT pathway by Fedratinib.

References

A Comparative Pharmacokinetic Analysis of Fedratinib Utilizing Fedratinib-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of Fedratinib (B1684426), a selective inhibitor of Janus kinase 2 (JAK2). The data presented herein is crucial for designing and interpreting preclinical and clinical studies. For robust and accurate quantification of Fedratinib in biological matrices, the use of a stable isotope-labeled internal standard, such as Fedratinib-d9, is the gold standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Pharmacokinetic Parameters of Fedratinib

Fedratinib exhibits variability in its pharmacokinetic profile depending on the patient population and administration conditions. The following table summarizes key pharmacokinetic parameters observed in different cohorts.

ParameterHealthy Volunteers (Single 500 mg dose, fasted)Healthy Volunteers (Single 500 mg dose, high-fat meal)Patients with Myelofibrosis (MF) or Essential Thrombocythemia (ET)Patients with Polycythemia Vera (PV)
Tmax (h) 2-2.540.5-40.5-4
Cmax (ng/mL) Data not consistently reportedData not consistently reportedNot specifiedNot specified
AUC (ng·h/mL) Fed:fasted ratio of 1.19-1.24[1][2]Fed:fasted ratio of 1.19-1.24[1][2]Not specifiedNot specified
t1/2 (h) 76-88[1][2]73-78[1][2]~41 (effective half-life)[3]Not specified
Apparent Clearance (CL/F) Not specifiedNot specified13 L/h[3]54% higher than in MF/ET patients[4]
Apparent Volume of Distribution (Vd/F) Not specifiedNot specified1770 L[3]87% higher than in MF/ET patients[4]

Note: This table synthesizes data from multiple studies. Direct cross-study comparisons should be made with caution due to potential differences in study design and patient populations.

Experimental Protocol: Quantification of Fedratinib in Human Plasma using LC-MS/MS with this compound

This protocol outlines a typical bioanalytical method for the determination of Fedratinib in human plasma, incorporating this compound as the internal standard (IS) to ensure accuracy and precision.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.[5]

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The specific gradient program should be optimized for optimal separation.

    • Flow Rate: A typical flow rate is 0.4 mL/min.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fedratinib: The precursor-to-product ion transition is m/z 525.12 → 98.00 for quantification.[5]

      • This compound: The precursor-to-product ion transition should be determined by direct infusion of the this compound standard. A common approach for deuterated standards is to monitor the transition corresponding to the addition of 9 Da to the precursor and a fragment ion identical to the unlabeled analyte.

    • Instrument Settings: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for the bioanalysis of Fedratinib.

Fedratinib Mechanism of Action: JAK/STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Differentiation, Survival) nucleus->gene fedratinib Fedratinib fedratinib->jak2 Inhibition

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.

References

Cross-validation of Fedratinib assays between different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published bioanalytical methods for the quantification of Fedratinib, a selective JAK2 inhibitor. While direct inter-laboratory cross-validation studies for Fedratinib are not publicly available, this document compiles and compares the performance characteristics of several independently validated assays. This information is intended to assist researchers in selecting and developing robust analytical methods for their specific research needs.

Comparative Analysis of Fedratinib Quantification Methods

The following tables summarize the key performance parameters of various validated bioanalytical assays for Fedratinib in biological matrices. The primary methods employed are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological fluids.

Parameter Method 1 (LC-MS/MS) Method 2 (LC-MS/MS) Method 3 (UPLC-MS/MS) Method 4 (HPLC)
Matrix Human PlasmaMouse PlasmaRat PlasmaPharmaceutical Dosage Form
Linearity Range 1.5–5000.00 ng/mL[1]0.5 to 1000.0 ng/mL[2]0.5–500 ng/mL[3]25-75 µg/mL[4]
Correlation Coefficient (r²) 0.9994[1]0.99[2]0.997[3]0.9987[4]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[1]0.5 ng/mL[2]0.5 ng/mL[3]25 µg/mL[4]
Intra-day Precision (%CV) < 4.32%[1]Not Specified2.3–8.2% (RSD%)[3]Not Specified
Inter-day Precision (%CV) < 4.32%[1]Not Specified2.3–8.2% (RSD%)[3]Not Specified
Accuracy 95.31–104.06%[1]95.80-104.52%[2]within ± 11.6% (RE%)[3]Not Specified
Internal Standard Ledipasvir[1]Telmisartan[2]Bosutinib[3]Not Applicable

Experimental Protocols

The methodologies summarized below are based on the referenced literature. For full details, please consult the original publications.

Method 1: LC-ESI-MS/MS for Fedratinib in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction from 200 µL human plasma.

  • Chromatography: Zorbax SB C18 column (250mm x 4.6mm, 5µm).

  • Mobile Phase: 0.1% v/v formic acid and acetonitrile (B52724) (10:90 ratio).

  • Flow Rate: 0.80 mL/min.

  • Detection: ESI-MS/MS.

  • Internal Standard: Ledipasvir.

Method 2: LC-MS/MS for Fedratinib in CD1 Mice Plasma[2]
  • Sample Preparation: Not specified in the abstract.

  • Chromatography: Phenomenex Kinetex C18 column (2.1 × 50 mm, 5.0 μm).

  • Mobile Phase: Gradient of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: Sciex 4500 triple quadrupole mass spectrometer in positive ionization mode.

  • Internal Standard: Telmisartan.

Method 3: UPLC-MS/MS for Fedratinib in Rat Plasma[3]
  • Sample Preparation: Not specified in the abstract.

  • Chromatography: Acquity UPLC BEH reverse-phase C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: Linear gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.40 mL/min.

  • Detection: XEVO TQS triple quadrupole tandem mass spectrometer with an electrospray ion source in positive ion mode.

  • Internal Standard: Bosutinib.

Visualizations

Signaling Pathway of Fedratinib

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2).[5] It functions by blocking the JAK-STAT signaling pathway, which is a critical regulator of cell proliferation and differentiation.[5] In myeloproliferative neoplasms, mutations can lead to the constitutive activation of the JAK-STAT pathway.[5] Fedratinib's inhibition of JAK2 prevents the phosphorylation of STAT proteins, thereby reducing the transcription of genes involved in cell growth and survival.[5]

Fedratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Fedratinib's mechanism of action via inhibition of the JAK-STAT pathway.

General Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is crucial to ensure the reliability of the results. The following diagram illustrates a typical workflow for the validation of a bioanalytical assay, such as those used for Fedratinib quantification, in line with regulatory guidelines.

Bioanalytical_Method_Validation_Workflow Start Start: Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity, Range & Sensitivity (LLOQ) Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-thaw, bench-top, etc.) Matrix_Effect->Stability Validation_Report Validation Report Stability->Validation_Report End End: Method Ready for Sample Analysis Validation_Report->End

Caption: A generalized workflow for the validation of a bioanalytical method.

References

A Researcher's Guide to Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation. Stable isotope-labeled (SIL) internal standards are the industry gold standard for quantitative mass spectrometry, effectively compensating for variability during sample preparation and analysis. This guide provides an objective comparison of deuterated (²H or D) internal standards against other alternatives, primarily ¹³C-labeled standards, with supporting data and detailed methodologies in alignment with regulatory expectations.

Regulatory Perspective: FDA & EMA (ICH M10)

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of a suitable internal standard in all quantitative bioanalytical assays.[1][2] A SIL-IS, being chemically and physically similar to the analyte, is the preferred choice as it is expected to behave similarly during extraction, chromatography, and ionization.[3] The validation process must rigorously demonstrate the method's selectivity, accuracy, precision, stability, and the absence of uncorrected matrix effects.[1][4][5]

Performance Comparison: Deuterated (D-IS) vs. Carbon-13 (¹³C-IS) Standards

While both D-IS and ¹³C-IS are effective, their performance can differ, particularly concerning chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered superior, though often more expensive, due to their closer physicochemical identity to the unlabeled analyte.[6][7]

The primary challenges associated with deuterated standards include potential chromatographic shifts (isotope effect) and the risk of H/D back-exchange.[8][9] A chromatographic shift can lead to incomplete co-elution, exposing the analyte and the internal standard to different matrix environments and resulting in "differential matrix effects," which undermines accurate quantification.[10][11] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more.[11][12]

Table 1: Quantitative Comparison of Internal Standard Performance

This table summarizes typical performance data, illustrating the potential impact of IS choice on key validation parameters under conditions with significant matrix effects.

Validation ParameterDeuterated IS (D-IS)¹³C-Labeled IS (¹³C-IS)Structural Analog IS
Accuracy (% Bias) -15% to +15% (can be wider with differential matrix effects)-5% to +5%-25% to +25% (or greater)
Precision (%CV) ≤ 15% (can be higher with chromatographic shifts)≤ 10%≤ 20%
Matrix Effect Factor 0.8 - 1.2 (Variable)0.95 - 1.05 (Consistent)0.5 - 1.5 (Highly Variable)
Recovery Reproducibility (%CV) < 10%< 5%< 15%
Risk of H/D Back-Exchange Possible (pH, temp, solvent dependent)[8]Negligible[6]Not Applicable
Chromatographic Co-elution Often incomplete (Isotope Effect)[9][10]Typically Complete[6]Variable, not guaranteed

Data synthesized from performance characteristics described in literature.[6][10][11][12][13]

Experimental Protocols

The following provides a detailed methodology for a typical validation experiment to assess bioanalytical method performance using a deuterated internal standard.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[14]

  • Protocol:

    • Prepare individual stock solutions of the analyte and the deuterated IS in an appropriate aprotic organic solvent (e.g., acetonitrile (B52724), DMSO) to a concentration of 1 mg/mL.[8]

    • From the analyte stock, prepare separate serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the deuterated IS at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples to yield a robust and consistent mass spectrometer signal.[15]

    • Verify the stability of all stock and working solutions under intended storage conditions (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analyte and IS from a biological matrix (e.g., human plasma) efficiently and reproducibly.[15]

  • Protocol:

    • Aliquot 100 µL of each sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the deuterated IS working solution to every tube. Vortex briefly.

    • Add 300 µL of cold acetonitrile to each tube to precipitate matrix proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Matrix Effect Evaluation
  • Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.[16]

  • Protocol:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final supernatant.

      • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (standard QC sample).

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Effect (ME) and Recovery (RE):

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. An ME of 100% indicates no effect; <100% indicates ion suppression; >100% indicates ion enhancement.[16]

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

Isotopic Stability (H/D Back-Exchange) Assessment
  • Objective: To determine if deuterium (B1214612) atoms on the IS exchange with protons from the sample matrix or solvent.[12][17]

  • Protocol:

    • Incubate the deuterated IS in blank biological matrix at 37°C for a duration equivalent to the entire sample preparation and analysis time (e.g., 4-24 hours).

    • Prepare control samples by spiking the IS into the matrix immediately before extraction (T=0).

    • Process and analyze both incubated and control samples.

    • Monitor for two phenomena: a significant decrease in the deuterated IS signal over time and/or an increase in the signal at the mass transition of the unlabeled analyte.[17] A significant change suggests isotopic instability.

Visualizations

The following diagrams illustrate key workflows and concepts in bioanalytical analysis using deuterated standards.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Calibrator, QC, Unknown) Spike Add Deuterated Internal Standard (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection (Analyte & IS signals) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Start Start IS Selection Q_SIL Is a SIL-IS Available? Start->Q_SIL A_Analog Use Structural Analog IS Q_SIL->A_Analog No Q_13C Is ¹³C-IS Available & Affordable? Q_SIL->Q_13C Yes A_13C Select ¹³C-IS (Preferred) Q_13C->A_13C Yes A_Deuterated Select Deuterated IS Q_13C->A_Deuterated No End Final Validated IS A_13C->End Q_Stable Validate Isotopic Stability (H/D Exchange) A_Deuterated->Q_Stable Q_Chrom Validate Co-elution & Matrix Effects Q_Stable->Q_Chrom Q_Chrom->End

Caption: Decision tree for internal standard selection in bioanalysis.

Analyte Analyte Detector MS Detector Analyte->Detector Suppressed Signal IS D-IS IS->Detector Suppressed Signal Matrix Matrix Component Matrix->Detector Causes Suppression

Caption: Ion suppression caused by co-eluting matrix components.

References

A Comparative Analysis of Fedratinib and Ruxolitinib for the Treatment of Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis, a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for this disease. This guide provides an objective comparison of the efficacy of two prominent JAK inhibitors, fedratinib (B1684426) (Inrebic®) and ruxolitinib (B1666119) (Jakafi®), supported by data from pivotal clinical trials.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both fedratinib and ruxolitinib exert their therapeutic effects by inhibiting the constitutively active JAK/STAT signaling pathway, a key driver of myelofibrosis pathogenesis. However, they exhibit different selectivity profiles. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while fedratinib is a selective inhibitor of JAK2 and also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This difference in target inhibition may contribute to variations in their efficacy and safety profiles.

JAK_STAT_Pathway JAK/STAT Signaling Pathway in Myelofibrosis and Inhibition by Fedratinib and Ruxolitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT (Inactive) JAK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P STAT-P (Active) STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Cell Proliferation, Inflammation) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Ruxolitinib->JAK1 Inhibits Fedratinib Fedratinib Fedratinib->JAK2 Selectively Inhibits

Figure 1: Mechanism of Action of Fedratinib and Ruxolitinib.

Efficacy in Treatment-Naïve Patients

The efficacy of fedratinib and ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis who have not received prior JAK inhibitor therapy has been established in the phase III JAKARTA and COMFORT trials, respectively.

Spleen Volume Reduction

A primary endpoint in myelofibrosis trials is the proportion of patients achieving a spleen volume reduction of ≥35% from baseline.

Clinical TrialTreatment ArmNSpleen Volume Reduction (≥35%)Placebo/Control ArmNSpleen Volume Reduction (≥35%)
JAKARTA Fedratinib 400 mg9636% (at week 24, confirmed at week 28)[4][5]Placebo961%[4][5]
COMFORT-I Ruxolitinib15541.9% (at week 24)Placebo1540.7%
COMFORT-II Ruxolitinib14628.5% (at week 48)Best Available Therapy730%[6]

Data from the JAKARTA trial for fedratinib and the COMFORT-I and COMFORT-II trials for ruxolitinib.

Symptom Response

Improvement in myelofibrosis-related symptoms is a key secondary endpoint, often measured by a ≥50% reduction in the Total Symptom Score (TSS).

Clinical TrialTreatment ArmNSymptom Response (≥50% reduction in TSS)Placebo/Control ArmNSymptom Response (≥50% reduction in TSS)
JAKARTA Fedratinib 400 mg9136% (at week 24)[5]Placebo857%[5]
COMFORT-I Ruxolitinib15545.9% (at week 24)Placebo1545.3%

Data from the JAKARTA trial for fedratinib and the COMFORT-I trial for ruxolitinib.

Efficacy in Ruxolitinib-Experienced Patients

Fedratinib has been specifically evaluated in patients who were previously treated with ruxolitinib. The JAKARTA-2 and FREEDOM2 trials provide key data in this setting.

Clinical TrialTreatment ArmNSpleen Volume Reduction (≥35%)Control ArmNSpleen Volume Reduction (≥35%)
JAKARTA-2 Fedratinib 400 mg9731% (at end of cycle 6)[7]Single-arm study--
FREEDOM2 Fedratinib 400 mg13435.8% (at end of cycle 6)[8]Best Available Therapy*676.0%[8]

In the FREEDOM2 trial, 70.1% of patients in the best available therapy arm received ruxolitinib.[8]

A meta-analysis of eight studies including 960 patients who received fedratinib after prior ruxolitinib treatment showed a 35% spleen volume reduction rate of 39.2% at 6 months.[9]

Overall Survival

While direct comparisons are limited, both drugs have shown a survival benefit compared to placebo or best available therapy. A pooled analysis of the COMFORT-I and COMFORT-II trials demonstrated that ruxolitinib reduced the risk of death by 35% compared to the control group.[10] Real-world data suggests that in patients who discontinued (B1498344) frontline ruxolitinib, subsequent treatment with fedratinib was associated with improved overall survival compared to non-fedratinib therapies.[11][12][13][14]

Experimental Protocols

JAKARTA Trial (Fedratinib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase III study.[4]

  • Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[5]

  • Randomization: Patients were randomized to receive fedratinib 400 mg once daily, fedratinib 500 mg once daily, or placebo.[5]

  • Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, confirmed by a follow-up scan 4 weeks later.[5]

  • Key Secondary Endpoint: The proportion of patients with a ≥50% reduction in the modified Myelofibrosis Symptom Assessment Form (MFSAF) total symptom score at week 24.[5]

COMFORT-I Trial (Ruxolitinib)
  • Study Design: A randomized, double-blind, placebo-controlled phase III trial.[15]

  • Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.[15]

  • Randomization: Patients were randomized in a 1:1 ratio to receive oral ruxolitinib or placebo. The starting dose of ruxolitinib was based on the patient's baseline platelet count.[15]

  • Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24 as assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[16]

  • Key Secondary Endpoint: The proportion of patients with a ≥50% improvement from baseline in the Total Symptom Score at week 24.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Myelofibrosis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Spleen Volume, Symptom Score) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo/BAT) Randomization->Treatment Follow_Up Follow-up Assessments (Regular Intervals) Treatment->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Spleen Response at Week 24) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (e.g., Symptom Response, Survival) Primary_Endpoint->Secondary_Endpoint Final_Analysis Long-term Follow-up and Final Analysis Secondary_Endpoint->Final_Analysis

References

A Comparative Guide to the Isotopic Effect of Deuterium Labeling on Fedratinib Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Fedratinib (B1684426) and its hypothetical deuterated counterpart. It explores the scientific principles behind the deuterium (B1214612) isotopic effect and its potential impact on the pharmacokinetics of Fedratinib, supported by established experimental protocols and illustrative data.

Introduction to Fedratinib and the Deuterium Isotope Effect

Fedratinib (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2] The metabolism of Fedratinib is a critical determinant of its pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, with minor contributions from flavin-containing monooxygenase 3 (FMO3).[1]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, is a technique used in drug development to improve pharmacokinetic properties.[3] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] For drugs metabolized by CYP enzymes, this can lead to a reduced rate of clearance, longer half-life, and increased overall drug exposure.[3]

Fedratinib's Mechanism of Action: The JAK-STAT Pathway

Fedratinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is often constitutively activated in myeloproliferative neoplasms.[5] By binding to the ATP-binding site of JAK2, Fedratinib blocks the phosphorylation of STAT proteins.[5] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival, and ultimately inducing apoptosis in malignant cells.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Fedratinib's inhibition of the JAK-STAT signaling pathway.

Comparative Metabolic Profiles: Fedratinib vs. Deuterated Fedratinib

While specific experimental data for deuterated Fedratinib is not publicly available, the principles of the kinetic isotope effect allow for a comparison based on expected outcomes. Deuteration at metabolically vulnerable sites—those targeted by CYP3A4 and CYP2C19—would be anticipated to slow down its degradation.

This effect is exemplified by CTP-543 (deuruxolitinib), a deuterated version of the JAK inhibitor ruxolitinib. The deuterium modification in CTP-543 is designed to alter its pharmacokinetics, potentially increasing its half-life and enhancing its therapeutic use.[5][6][7]

Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

(Note: Data for Deuterated Fedratinib is illustrative and based on the expected kinetic isotope effect. The Fedratinib data is from published studies.)

ParameterFedratinibDeuterated Fedratinib (Hypothetical)Expected Fold Change
In Vitro Half-life (t½) 23.26 min[8]> 45 min~2x Increase
Intrinsic Clearance (Clint) 34.86 mL/min/kg[8]< 18 mL/min/kg~2x Decrease
Primary Metabolizing Enzymes CYP3A4, CYP2C19[1]CYP3A4, CYP2C19No Change

Table 2: Comparison of Projected In Vivo Pharmacokinetic Parameters

(Note: Data for Deuterated Fedratinib is illustrative and based on the expected kinetic isotope effect.)

ParameterFedratinib (Reported)Deuterated Fedratinib (Projected)Potential Clinical Advantage
Effective Half-life (t½) ~41 hours[1]> 60 hoursReduced dosing frequency, more stable plasma concentrations.
Apparent Clearance (CL/F) ~13 L/hr[1]< 10 L/hrIncreased overall drug exposure (AUC).
Area Under the Curve (AUC) 26,870 ng*hr/mL[1]IncreasedPotential for lower doses to achieve therapeutic effect.
Time to Max Concentration (Tmax) ~3 hours[2]~3 hoursNo significant change expected.

Experimental Protocols

The following are detailed methodologies for the key experiments used to compare the metabolism of deuterated and non-deuterated drug candidates.

4.1. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for determining the intrinsic clearance of a compound.

  • Objective: To compare the rate of metabolism of Fedratinib and its deuterated analog by Phase I enzymes.

  • Materials:

    • Human Liver Microsomes (pooled)

    • NADPH regenerating system (e.g., G6P, G6PDH)

    • Phosphate (B84403) buffer (pH 7.4)

    • Fedratinib and Deuterated Fedratinib stock solutions (in DMSO or Acetonitrile)

    • Acetonitrile (B52724) (for reaction termination)

    • Internal Standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a microsomal incubation mixture containing HLM (final protein concentration ~0.5 mg/mL) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound (Fedratinib or its deuterated analog, final concentration ~1 µM) and the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL) * (mL/g liver) * (g liver/kg body weight).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_HLM Prepare HLM Incubation Mix Incubate Combine & Incubate at 37°C Prep_HLM->Incubate Prep_Compound Prepare Drug (Fedratinib / d-Fedratinib) Prep_Compound->Incubate Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

4.2. In Vivo Pharmacokinetic Study in Rodents

This study provides essential data on how the drug and its deuterated version behave in a living system.

  • Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of Fedratinib and its deuterated analog following oral administration to rats.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of either Fedratinib or its deuterated analog via oral gavage.

    • Collect serial blood samples (e.g., via tail vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): AUC extrapolated to infinity.

      • t½: Terminal elimination half-life.

      • CL/F: Apparent total clearance of the drug from plasma after oral administration.

Conclusion

The strategic deuteration of Fedratinib at sites of metabolic oxidation is a promising, albeit currently hypothetical, strategy to enhance its pharmacokinetic profile. Based on the established principles of the kinetic isotope effect, a deuterated version would be expected to exhibit a slower rate of metabolic clearance, leading to a longer half-life and greater overall drug exposure. This could potentially translate into a more favorable dosing regimen and improved therapeutic window. While direct comparative data are needed for confirmation, the precedent set by other deuterated molecules, such as the JAK inhibitor deuruxolitinib, supports the viability of this approach. The experimental protocols outlined in this guide provide a clear framework for conducting the necessary in vitro and in vivo studies to empirically validate these expected benefits.

References

The Role of Fedratinib-d9 in Establishing Bioequivalence of Generic Fedratinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the bioequivalence of generic Fedratinib (B1684426), with a focus on the use of the deuterated internal standard, Fedratinib-d9. The information presented is intended to assist researchers, scientists, and drug development professionals in designing and conducting robust bioequivalence studies in line with regulatory expectations.

Introduction to Fedratinib and Bioequivalence

Fedratinib, marketed as Inrebic®, is a selective inhibitor of Janus-associated kinase 2 (JAK2), crucial in the signaling pathway of cytokines and growth factors that drive the proliferation of hematopoietic cells.[1][2] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[1] As the patent exclusivity for Fedratinib approaches its end, the development of generic equivalents is anticipated.

Establishing bioequivalence is a critical step in the approval of generic drugs. A bioequivalence study aims to demonstrate that the generic product performs in the same manner as the originator drug, ensuring comparable efficacy and safety.[2] These studies typically involve a comparative pharmacokinetic analysis of the generic and reference listed drug (RLD) in healthy volunteers.

The Gold Standard: Deuterated Internal Standards in Bioanalysis

In bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for pharmacokinetic analysis, an internal standard (IS) is essential for accurate and precise quantification of the analyte of interest. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.

Advantages of this compound as an Internal Standard:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with Fedratinib. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps.

  • Co-elution: this compound co-elutes with Fedratinib, meaning they exit the liquid chromatography column at the same time. This is crucial for correcting matrix effects, which are a common source of variability in bioanalysis.

  • Distinct Mass-to-Charge Ratio (m/z): Due to the presence of deuterium (B1214612) atoms, this compound has a different mass-to-charge ratio than Fedratinib. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

While other compounds with similar structures can be used as internal standards, they may not perfectly mimic the behavior of Fedratinib, potentially leading to less accurate results. Therefore, this compound is the preferred choice for robust and reliable bioanalytical method development.

Comparative Pharmacokinetic Data

Currently, there is no publicly available data from a head-to-head bioequivalence study of a generic Fedratinib product against the reference listed drug, Inrebic®, as no generic version is yet approved in the United States.[3] However, a relative bioavailability study of different oral administration methods of Inrebic® provides valuable pharmacokinetic data that can serve as a reference for what would be expected in a bioequivalence study.

The table below summarizes the key pharmacokinetic parameters of Fedratinib from a study in healthy adults who received a single 400 mg oral dose of intact capsules.[4] A generic product would be expected to demonstrate comparable values within a predefined acceptance range.

Pharmacokinetic ParameterGeometric Mean (Coefficient of Variation %)
Cmax (ng/mL) 1.007 (90% CI: 0.929-1.092)
AUC0-t (ng·h/mL) 1.007 (90% CI: 0.929-1.092)
AUC0-∞ (ng·h/mL) Not Reported
Tmax (h) Median (Range): 3 (2-4)
t1/2 (h) Mean (SD): 96.8 (27.6)

Data adapted from a relative bioavailability study of the originator product and presented to illustrate expected values. Cmax and AUC0-t are presented as the geometric mean ratio and 90% confidence interval comparing administration of capsule contents dispersed in a nutritional supplement to intact capsules.

Bioequivalence Acceptance Criteria:

For a generic drug to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means (generic/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Experimental Protocols

The following sections detail the recommended methodologies for conducting a bioequivalence study of generic Fedratinib, incorporating the use of this compound as an internal standard.

Bioequivalence Study Design

As per the U.S. Food and Drug Administration (FDA) draft guidance for Fedratinib hydrochloride capsules, the recommended bioequivalence study is a single-dose, two-treatment, two-period crossover in vivo study conducted in healthy, non-smoking adult male and non-pregnant, non-lactating female subjects under fasting conditions.[2] Given the long elimination half-life of Fedratinib (approximately 67 hours), an adequate washout period between treatment periods is crucial.[5]

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the standard for quantifying Fedratinib in plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Fedratinib from plasma.

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient Optimized for separation of Fedratinib and this compound from matrix components
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer Triple Quadrupole
MRM Transitions Fedratinib: m/z 525.5 → 468.9 (Quantifier), 525.5 → [Qualifier ion]
This compound: m/z 534.5 → 477.9 (or other appropriate fragment)

Note: The specific mass transitions for this compound should be determined experimentally during method development. The provided transition is a theoretical value based on the addition of 9 deuterium atoms.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Fedratinib signaling pathway and the workflow of a typical bioequivalence study.

Fedratinib_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Cell Proliferation, Survival) Nucleus->GeneTranscription

Caption: Fedratinib's mechanism of action via JAK2/STAT pathway inhibition.

Bioequivalence_Study_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Statistical Analysis SubjectScreening Subject Screening & Enrollment Randomization Randomization SubjectScreening->Randomization Dosing_P1 Period 1: Dosing (Test or Ref) Randomization->Dosing_P1 BloodSampling_P1 Serial Blood Sampling Dosing_P1->BloodSampling_P1 Washout Washout Period BloodSampling_P1->Washout SampleProcessing Plasma Sample Preparation (with this compound) BloodSampling_P1->SampleProcessing Dosing_P2 Period 2: Dosing (Crossover) Washout->Dosing_P2 BloodSampling_P2 Serial Blood Sampling Dosing_P2->BloodSampling_P2 BloodSampling_P2->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS Quantification Fedratinib Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis BE_Assessment Bioequivalence Assessment (90% CI) PK_Analysis->BE_Assessment

Caption: Workflow for a generic Fedratinib bioequivalence study.

Conclusion

The development of a generic Fedratinib product requires a meticulously planned and executed bioequivalence study. The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS bioanalytical method, is paramount for ensuring the accuracy and reliability of the pharmacokinetic data. This guide provides a framework for the design and execution of such a study, aligning with regulatory expectations and contributing to the successful development of a high-quality, bioequivalent generic alternative.

References

Evaluating the Linearity and Range of Fedratinib Assays Utilizing Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of bioanalytical methods for the quantification of Fedratinib (B1684426), with a particular focus on assays utilizing its deuterated internal standard, Fedratinib-d9. The linearity and range of an assay are critical parameters that define the boundaries within which the assay is precise and accurate. Below, we present experimental data, detailed protocols, and visualizations to aid in the evaluation of these methods for research and drug development purposes.

Comparative Analysis of Fedratinib Bioanalytical Methods

The quantification of Fedratinib in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. Various validated methods have been reported, each with its own defined linear range and choice of internal standard (IS). While several small molecule drugs have been successfully employed as internal standards, the use of a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard as it most closely mimics the chromatographic and mass spectrometric behavior of the analyte, thus compensating for matrix effects and variability in sample processing.

The following table summarizes the linearity and range of different published assays for Fedratinib, including a method validated by the FDA that utilizes this compound.

MethodAnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)
LC/MS/MS (FDA) [1]FedratinibThis compound Human Plasma1 - 1000 ng/mLNot Specified
LC-MS/MS [2]FedratinibTelmisartanCD1 Mice Plasma0.5 - 1000.0 ng/mL0.99
UPLC-MS/MS [3][4]FedratinibBosutinibRat Plasma0.5 - 500 ng/mL0.997
LC-ESI-MS/MS [5][6]FedratinibLedipasvirHuman Plasma1.5 - 5000.00 ng/mL0.9994
UPLC-MS/MS [7][8][9]FedratinibEncorafenibHuman Liver Microsomes1.0 - 3000 ng/mLNot Specified
LC-MS/MS [10]FedratinibIbrutinibHuman PlasmaNot Specified (QC samples at 252.56, 1804.0, 2706 ng/ml)0.9984
HPLC-UV [11]FedratinibNot SpecifiedPharmaceutical Dosage Form25 - 75 µg/mL0.9987
RP-HPLC [12]FedratinibNot SpecifiedNot Specified15 - 90 µg/mL0.999

Experimental Protocols

LC-MS/MS Method with this compound (Based on FDA Review)

This protocol is based on the bioanalytical method validation summary provided by the FDA for the quantitation of Fedratinib in human plasma[1].

  • Sample Preparation: Liquid-liquid extraction is employed to isolate Fedratinib and the internal standard, this compound, from human plasma.

  • Chromatography: High-performance liquid chromatography (HPLC) is used for the separation of the analyte and internal standard from endogenous plasma components.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The system is operated in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of Fedratinib is determined by calculating the ratio of the peak area of the analyte to that of the internal standard (this compound).

  • Calibration Curve: A calibration curve is generated using a series of standards of known Fedratinib concentrations ranging from 1 to 1000 ng/mL. Quality control samples at concentrations of 1, 3, 50, and 800 ng/mL are used to ensure the accuracy and precision of the assay.

Alternative LC-MS/MS Method (General Protocol)

The following is a generalized protocol based on several published methods for Fedratinib quantification using alternative internal standards[2][3][5][7][10].

  • Sample Preparation: Protein precipitation is a commonly used method for sample cleanup. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte and internal standard is then separated by centrifugation.

  • Chromatographic Separation: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 × 50 mm, 5.0 µm) is typically used for chromatographic separation[2]. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid) and an organic component (e.g., acetonitrile)[2].

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode[3]. The precursor-to-product ion transitions for Fedratinib are monitored for quantification[2][3].

  • Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards across a specified concentration range (e.g., 0.5 to 1000 ng/mL) and performing a linear regression analysis of the peak area ratios versus concentration[2].

Visualizations

Fedratinib's Mechanism of Action: JAK-STAT Signaling Pathway

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway. This pathway is crucial for the regulation of cell proliferation and differentiation. In myeloproliferative neoplasms, mutations in JAK2 lead to its constitutive activation and dysregulated cell growth. Fedratinib inhibits this aberrant signaling.

Fedratinib_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Cell Proliferation, Differentiation) pSTAT->Gene_Expression Nuclear Translocation Fedratinib Fedratinib Fedratinib->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Fedratinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Fedratinib Quantification

The following diagram illustrates a typical workflow for the quantification of Fedratinib in a biological matrix using LC-MS/MS.

Fedratinib_Quantification_Workflow Start Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Start->Spike_IS Extraction Sample Preparation (e.g., LLE, Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification (Peak Area Ratio vs. Conc.) Data_Analysis->Quantification

Caption: A typical bioanalytical workflow for Fedratinib.

Logical Relationship: Linearity and Range Evaluation

This diagram outlines the logical steps involved in evaluating the linearity and analytical range of a Fedratinib assay.

Linearity_Range_Evaluation cluster_criteria Acceptance Criteria Prep_Standards Prepare Calibration Standards (Multiple Concentrations) Analyze_Standards Analyze Standards (LC-MS/MS) Prep_Standards->Analyze_Standards Plot_Curve Plot Peak Area Ratio vs. Concentration Analyze_Standards->Plot_Curve Linear_Regression Perform Linear Regression Plot_Curve->Linear_Regression Evaluate_Parameters Evaluate Parameters Linear_Regression->Evaluate_Parameters Define_Range Define Linear Range (LLOQ to ULOQ) Evaluate_Parameters->Define_Range Correlation Correlation Coefficient (r²) ≥ 0.99 Correlation->Evaluate_Parameters Accuracy_Precision Accuracy & Precision within limits Accuracy_Precision->Evaluate_Parameters

Caption: Evaluating the linearity and range of the assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Fedratinib-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount for laboratory safety and environmental compliance. Fedratinib-d9, a deuterated analog of the Janus kinase 2 (JAK2) inhibitor Fedratinib, requires careful handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment. Adherence to these guidelines will mitigate risks and align with regulatory standards for chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific data for the deuterated form is limited, the safety profile of the parent compound, Fedratinib, should be followed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

II. This compound Waste Classification and Segregation

This compound should be treated as a hazardous chemical waste. Proper identification and segregation are the foundational steps for compliant disposal.

  • Waste Identification: All waste streams containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware such as vials, pipette tips, and gloves.

    • Contaminated sharps like needles.

  • Waste Segregation:

    • Collect solid and liquid waste in separate, compatible, and clearly labeled containers.

    • Do not mix this compound waste with other types of waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

    • Sharps contaminated with this compound must be disposed of in a designated sharps container.

III. Step-by-Step Disposal Procedures

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

  • Containerization:

    • Select a container that is compatible with the chemical waste. The original container can be used if it is in good condition.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Include any solvents or other chemicals present in the waste mixture on the label.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]

    • Keep waste containers closed except when adding waste.

    • Store containers of incompatible materials separately.

  • Disposal Request:

    • When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1][4] Improper disposal can lead to environmental contamination and regulatory penalties.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If the spilled material is a powder, avoid raising dust. Cover the spill with a damp cloth or towel to minimize airborne particles. For liquid spills, surround the area with absorbent materials.[4]

  • Cleanup:

    • For powdered spills where a solution is appropriate, add liquid to dissolve the material.

    • Use absorbent materials to capture the liquid.

    • Place all contaminated materials, including PPE, into a sealed, leak-proof container for disposal as hazardous waste.[4]

  • Decontamination: Decontaminate the spill area twice with an appropriate solvent.[4]

V. Quantitative Data Summary

ParameterValue/InstructionSource
GHS Classification Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing, suitable respirator[3]
Spill Cleanup Avoid dust formation. Use absorbent materials for liquids. Decontaminate surfaces with alcohol.[3][4]
Disposal Method Dispose of as hazardous waste via an appropriately permitted chemical waste incinerator in accordance with federal, state, and local guidelines. Do not dispose of down the drain.[4]

VI. Mechanism of Action: JAK-STAT Signaling Pathway

Fedratinib is an inhibitor of Janus Associated Kinase 2 (JAK2).[4] The JAK-STAT signaling pathway is crucial for cellular processes like proliferation, differentiation, and immune responses.[5][6] Dysregulation of this pathway is implicated in various diseases.[6][7] Understanding this pathway provides context for the compound's biological significance.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK associates with Receptor->JAK activates STAT_inactive Inactive STAT JAK->STAT_inactive phosphorylates STAT_active Active STAT (Dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA binds to cluster_nucleus cluster_nucleus STAT_active->cluster_nucleus translocates to Transcription Gene Transcription DNA->Transcription leads to

Caption: Fedratinib's target: the JAK-STAT signaling pathway.

VII. Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process Generation 1. Waste Generation (this compound contaminated items) Segregation 2. Segregation (Solid vs. Liquid, Sharps) Generation->Segregation Containerization 3. Containerization (Compatible, sealed containers) Segregation->Containerization Labeling 4. Labeling ('Hazardous Waste', Chemical Name) Containerization->Labeling Storage 5. Temporary Storage (Designated Satellite Accumulation Area) Labeling->Storage Request 6. Disposal Request (Contact EHS/Waste Vendor) Storage->Request Container Full or Disposal Scheduled Pickup 7. Waste Pickup (Licensed Personnel) Request->Pickup Transport 8. Transportation (To licensed facility) Pickup->Transport FinalDisposal 9. Final Disposal (Incineration) Transport->FinalDisposal

Caption: Step-by-step workflow for this compound disposal.

References

Comprehensive Safety and Handling Protocol for Fedratinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fedratinib-d9. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data for Fedratinib and best practices for managing potent pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Fedratinib is classified as a hazardous drug. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1][2] The deuterated form, this compound, should be handled with the same level of caution as the parent compound. A comprehensive PPE strategy is mandatory to minimize exposure.[3][4]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions).[3][5]
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is required.[3]
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer glove must be changed immediately upon contamination.[3]
Body Protection Disposable Coveralls or GownImpervious, disposable garments (e.g., Tyvek) are required to protect against splashes and dust.[3][6]
Dedicated Lab CoatA dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.[3]
Eye/Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]
Face ShieldWear over safety goggles for maximum protection, especially when splashing is possible.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[3]

Operational Handling Plan

Safe handling requires a combination of engineering controls, specific procedures, and vigilant personal hygiene. All handling of this compound powder should occur within a designated containment area.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical spill kit appropriate for potent compounds is readily accessible.

    • Designate a specific area for handling, preferably within a laboratory fume hood, certified biological safety cabinet, or glovebox isolator.[7]

    • Verify that safety showers and eyewash stations are accessible and functional.[2][8]

  • Gowning/Donning PPE:

    • Put on all required PPE as listed in Table 1 before entering the designated handling area.

  • Weighing and Solution Preparation:

    • Handle solid this compound within a containment device (e.g., fume hood) to prevent dust formation and inhalation.[6][8]

    • Use anti-static weigh boats or paper.

    • When dissolving, add the solvent to the solid material slowly to prevent splashing and aerosol generation.[3] Keep containers covered whenever possible.

  • Post-Handling (Doffing and Decontamination):

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol (B145695) followed by a validated cleaning agent).[1][3]

    • Remove PPE carefully in the designated doffing area to avoid self-contamination.[3]

    • Dispose of all single-use PPE and contaminated materials as hazardous chemical waste.

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.[1][3]

  • Spill Management:

    • In case of a spill, evacuate and alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material from a chemical spill kit.

    • Work from the outside of the spill inward to contain it.

    • Collect all cleanup materials into a sealed, leak-proof container for hazardous waste disposal.[1]

    • Thoroughly decontaminate the spill area twice.[1]

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_area Designate Handling Area (Fume Hood / Isolator) prep_ppe Assemble Required PPE prep_spill Verify Spill Kit Access don_ppe Don Full PPE prep_spill->don_ppe Proceed to Handling weigh Weigh Compound in Containment don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill_node Spill Occurs! weigh->spill_node decon Decontaminate Surfaces & Equipment dissolve->decon Complete Task dissolve->spill_node doff_ppe Doff PPE in Designated Area decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect All Contaminated Items (PPE, consumables) doff_ppe->collect_waste Segregate Waste dispose Dispose as Hazardous Pharmaceutical Waste collect_waste->dispose spill_mgt Execute Spill Management Protocol spill_node->spill_mgt spill_mgt->decon After Cleanup

Caption: Workflow for Safe Handling, Decontamination, and Disposal of this compound.

Disposal Plan

All materials contaminated with this compound, including unused compounds, empty containers, disposable PPE, and cleanup materials, must be treated as hazardous pharmaceutical waste.

  • Segregation: Do not mix this compound waste with general laboratory or biohazardous waste.[9]

  • Collection: Collect all waste in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous material disposal company that specializes in pharmaceutical waste.[7][10]

  • Regulations: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[7][11]

  • Prohibited Methods: Never dispose of this compound down the drain or in regular trash.[1][11] Burning in open containers is also prohibited due to the potential release of toxic pollutants.[12] For any questions regarding disposal, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.